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  • Product: benzyl N-(2-oxooxolan-3-yl)carbamate
  • CAS: 31332-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl N-(2-oxooxolan-3-yl)carbamate

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of benzyl N-(2-oxooxolan-3-yl)carbamate. As a molecule incorporating both the versatile γ-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of benzyl N-(2-oxooxolan-3-yl)carbamate. As a molecule incorporating both the versatile γ-butyrolactone scaffold and the widely used benzyloxycarbonyl (Cbz) protecting group, this compound is of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. This document offers a detailed exploration of its molecular structure, physicochemical characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its reactivity and stability. Furthermore, it delves into the potential applications of this and structurally related compounds, particularly in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical entity.

Introduction

The γ-butyrolactone moiety is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Its presence often confers significant biological activity, ranging from neurotransmission to antimicrobial and anti-inflammatory effects. The incorporation of an amino group at the α-position of the lactone ring, as seen in α-amino-γ-butyrolactone, provides a valuable handle for further functionalization, allowing for the synthesis of a diverse array of derivatives.

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis and a common N-protecting group in organic chemistry. Its stability under a range of conditions and its facile removal by catalytic hydrogenation make it an invaluable tool for the selective modification of amino functionalities.[2]

Benzyl N-(2-oxooxolan-3-yl)carbamate, the subject of this guide, synergistically combines these two key structural features. This unique architecture suggests its potential as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This document aims to provide a detailed technical resource for researchers interested in harnessing the synthetic potential of this compound.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

Molecular Structure:

Caption: 2D Structure of Benzyl N-(2-oxooxolan-3-yl)carbamate

Table 1: Chemical Identifiers

IdentifierValueSource
Molecular Formula C₁₂H₁₃NO₄[3]
Molecular Weight 235.24 g/mol [3]
SMILES C1COC(=O)C1NC(=O)OCC2=CC=CC=C2[3]
InChI InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)[3]
InChIKey FKWDZIFOVOUDAG-UHFFFAOYSA-N[3]
CAS Number Not available

Note: A specific CAS Registry Number for benzyl N-(2-oxooxolan-3-yl)carbamate has not been identified in the public domain as of the date of this publication.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Basis
Melting Point 100-120 °CBased on similar N-acylated lactams and benzyl carbamates.
Boiling Point > 350 °C (decomposes)Extrapolation from related high molecular weight lactams.
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in water.Based on the polarity of the functional groups and general solubility of carbamates and lactones.
pKa (amide N-H) ~17-18Typical pKa for an N-H proton of a carbamate.
LogP ~1.5 - 2.5Calculated based on structural fragments.

Synthesis

A robust and efficient synthesis of benzyl N-(2-oxooxolan-3-yl)carbamate is crucial for its accessibility to the research community. While a specific literature procedure for this compound is not available, a logical and reliable synthetic route can be proposed based on well-established organic transformations. The proposed synthesis involves a two-step process starting from the readily available amino acid, L-methionine.

Synthetic Scheme:

G methionine L-Methionine intermediate α-Amino-γ-butyrolactone hydrochloride methionine->intermediate 1. Sulfonium salt formation 2. Hydrolysis & Cyclization product Benzyl N-(2-oxooxolan-3-yl)carbamate intermediate->product N-Protection benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->product base Base (e.g., NaHCO₃) base->product

Caption: Proposed two-step synthesis of benzyl N-(2-oxooxolan-3-yl)carbamate.

Step 1: Synthesis of α-Amino-γ-butyrolactone Hydrochloride

The initial step involves the conversion of L-methionine to α-amino-γ-butyrolactone hydrochloride. This transformation is a well-documented process.[4][5]

Protocol:

  • Sulfonium Salt Formation: L-methionine is reacted with a suitable methylating agent, such as dimethyl sulfate, to form the corresponding sulfonium salt.[4]

  • Hydrolysis and Cyclization: The intermediate sulfonium salt is then subjected to hydrolysis under basic conditions, followed by acidification. This sequence induces intramolecular cyclization to yield the desired α-amino-γ-butyrolactone, which is typically isolated as its hydrochloride salt for improved stability and handling.[5]

Step 2: N-Benzyloxycarbonylation

The second step involves the protection of the primary amine of α-amino-γ-butyrolactone using benzyl chloroformate. This is a standard Schotten-Baumann reaction.

Protocol:

  • Dissolution: α-Amino-γ-butyrolactone hydrochloride is dissolved in a suitable solvent system, typically a mixture of water and a water-miscible organic solvent like dioxane or acetone.

  • Basification: An aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, is added to neutralize the hydrochloride salt and deprotonate the amino group, rendering it nucleophilic.

  • Acylation: Benzyl chloroformate is added portion-wise to the reaction mixture at a controlled temperature, usually between 0 and 5 °C, to prevent side reactions. The reaction is stirred vigorously to ensure efficient mixing of the biphasic system.

  • Work-up and Purification: Upon completion of the reaction, the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (benzyl group): Multiplet around 7.3-7.4 ppm (5H). - Benzylic protons (-O-CH₂-Ph): Singlet around 5.1-5.2 ppm (2H). - Lactone α-proton (-CH-NH-): Multiplet around 4.3-4.5 ppm (1H). - Lactone γ-protons (-O-CH₂-): Multiplet around 4.1-4.3 ppm (2H). - Lactone β-protons (-CH₂-): Multiplet around 2.2-2.6 ppm (2H). - Amide proton (-NH-): Broad singlet around 5.5-6.5 ppm (1H).
¹³C NMR - Carbonyl (lactone): ~175-178 ppm. - Carbonyl (carbamate): ~155-157 ppm. - Aromatic carbons: ~127-136 ppm. - Benzylic carbon (-O-CH₂-Ph): ~67-69 ppm. - Lactone γ-carbon (-O-CH₂-): ~65-67 ppm. - Lactone α-carbon (-CH-NH-): ~50-55 ppm. - Lactone β-carbon (-CH₂-): ~30-35 ppm.
IR (Infrared) - N-H stretch: ~3300-3400 cm⁻¹ (broad). - C-H stretch (aromatic): ~3030-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=O stretch (lactone): ~1770-1790 cm⁻¹. - C=O stretch (carbamate): ~1690-1710 cm⁻¹. - C-N stretch: ~1230-1250 cm⁻¹. - C-O stretch: ~1000-1100 cm⁻¹.
Mass Spectrometry - [M+H]⁺: m/z 236.0917. - [M+Na]⁺: m/z 258.0736.

Reactivity and Stability

The reactivity of benzyl N-(2-oxooxolan-3-yl)carbamate is dictated by the interplay of its constituent functional groups.

  • Lactone Ring: The γ-butyrolactone ring is susceptible to nucleophilic attack, particularly under basic or strongly acidic conditions, leading to ring-opening. The stability of the lactone is generally higher than that of β-lactones but lower than that of δ-lactones.

  • N-Acyl Lactam Moiety: The presence of the electron-withdrawing carbamate group on the nitrogen atom activates the lactam carbonyl towards nucleophilic attack. This can facilitate ring-opening reactions under milder conditions than the parent lactone.[6]

  • Carbamate Group: The Cbz protecting group is stable to a wide range of reagents but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds under neutral conditions and is generally high-yielding. It is also susceptible to cleavage by strong acids, though this is less common.

  • Storage and Handling: The compound is expected to be a stable solid at room temperature. It should be stored in a cool, dry place, protected from moisture and strong bases to prevent hydrolysis of the lactone ring.

Potential Applications in Research and Drug Development

The unique structural features of benzyl N-(2-oxooxolan-3-yl)carbamate make it a promising candidate for various applications in the life sciences.

  • Scaffold for Medicinal Chemistry: The γ-butyrolactone core is a common feature in many biologically active molecules. This compound can serve as a starting material for the synthesis of novel analogs with potential therapeutic activities, including as anticancer, anti-inflammatory, or antimicrobial agents.[1]

  • Pro-drugs and Drug Delivery: The lactone ring can be designed to undergo enzymatic or pH-dependent hydrolysis in vivo, potentially enabling the targeted release of a pharmacologically active agent.

  • Peptidomimetics: The constrained cyclic structure of the α-amino lactone can be incorporated into peptide sequences to mimic β-turns or other secondary structures, which can be valuable in the design of enzyme inhibitors or receptor ligands.

  • Asymmetric Synthesis: As a chiral building block (if synthesized from an enantiomerically pure starting material like L-methionine), it can be used in the stereoselective synthesis of complex natural products and pharmaceuticals.

Safety and Handling

Detailed toxicological data for benzyl N-(2-oxooxolan-3-yl)carbamate are not available. However, based on the general properties of related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

Benzyl N-(2-oxooxolan-3-yl)carbamate is a molecule of significant synthetic potential, bridging the important classes of γ-butyrolactones and Cbz-protected amino compounds. While experimental data on its properties are currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. It is anticipated that this compound will serve as a valuable tool for researchers in the design and synthesis of novel molecules with diverse applications in chemistry and biology.

References

  • CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google P
  • Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation | The Journal of Organic Chemistry. (URL: [Link])

  • WO2012093565A1 - Method for producing α-amino-γ-butyrolactone. (URL: )
  • Synthesis of α-benzylthiomethyl-β-(p-nitrophenyl)-γ-butyrolactone (Compound No. 95) (Ic). (URL: not available)
  • Preparation method of alpha-acetyl-gamma-butyrolactone - Google P
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PubMed Central. (URL: [Link])

  • γ-Butyrolactone - Wikipedia. (URL: [Link])

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. (URL: [Link])

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: not available)
  • Formation of alpha-amino-gamma-butyrolactone from S-adenosylmethionine - PubMed. (URL: [Link])

  • Benzyl n-(2-oxooxolan-3-yl)carbamate (C12H13NO4) - PubChemLite. (URL: [Link])

  • Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery. (URL: not available)
  • CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof - Google P
  • Prediction of physicochemical properties - PubMed. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzine. (URL: not available)
  • Ring-Opening Copolymerization of α-Hydroxy-γ-butyrolactone and ε-Caprolactone. Toward the Metal-Free Synthesis of Functional Polyesters | ACS Applied Polymer Materials. (URL: [Link])

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - NIH. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Chemical Architecture and Synthetic Utility of Benzyl N-(2-oxooxolan-3-yl)carbamate

Executive Summary: The Molecular Scaffold Benzyl N-(2-oxooxolan-3-yl)carbamate , commonly referred to in the literature as N-Cbz-L-Homoserine Lactone (Cbz-HSL), is a critical intermediate in the synthesis of bacterial si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Scaffold

Benzyl N-(2-oxooxolan-3-yl)carbamate , commonly referred to in the literature as N-Cbz-L-Homoserine Lactone (Cbz-HSL), is a critical intermediate in the synthesis of bacterial signaling molecules. It serves as a stable, protected precursor to N-Acyl Homoserine Lactones (AHLs), the autoinducers responsible for Quorum Sensing (QS) in Gram-negative bacteria such as Pseudomonas aeruginosa.

This guide dissects the physicochemical properties, validated synthetic protocols, and strategic applications of this molecule. The focus is placed on the (S)-enantiomer (CAS: 35677-89-5) , as it corresponds to the stereochemistry of naturally occurring bacterial pheromones.

Molecular Architecture & Physicochemical Profile

The molecule consists of a five-membered lactone ring (tetrahydrofuran-2-one) bearing an amino group at the C3 position, which is protected by a benzyloxycarbonyl (Cbz) group.

Structural Logic
  • Lactone Moiety: The

    
    -lactone ring is essential for biological recognition by LuxR-type receptors. It is susceptible to hydrolysis at pH > 8.0, necessitating careful pH control during handling.
    
  • Cbz Protection: The carbobenzyloxy group renders the amine inert during synthetic manipulations. Crucially, it is removed via catalytic hydrogenolysis (H₂/Pd-C), a neutral condition that preserves the pH-sensitive lactone ring, unlike Boc or Fmoc groups which require acid or base that risks ring opening or racemization.

Key Physicochemical Data
PropertySpecification
IUPAC Name Benzyl N-[(3S)-2-oxotetrahydrofuran-3-yl]carbamate
Common Name N-Cbz-L-homoserine lactone
CAS Number 35677-89-5 (L-isomer)
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Melting Point 112 – 114 °C
Solubility Soluble in CHCl₃, DCM, DMSO, MeOH; Insoluble in Water
Chirality (S)-Enantiomer (matches natural L-homoserine)

Synthetic Methodologies & Mechanistic Causality

Two primary routes exist for synthesizing this scaffold.[1][2] The choice depends on the starting material availability: Route A (Protection of HSL) is preferred for operational simplicity and high enantiomeric excess (ee).

Validated Protocol: Route A (Direct Protection)

Rationale: Starting from L-Homoserine lactone hydrobromide avoids the need for cyclization steps that can induce racemization.

Reagents:

  • L-Homoserine lactone hydrobromide (1.0 eq)[3]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Water/Dioxane (1:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Homoserine lactone HBr in water/dioxane. Cool to 0°C.[2]

    • Critical Control: Low temperature prevents competitive hydrolysis of the Cbz-Cl reagent.

  • Base Addition: Slowly add NaHCO₃.

    • Why Bicarbonate? Strong bases (NaOH) will hydrolyze the lactone ring to the open-chain hydroxy-acid. Bicarbonate maintains a pH sufficient for amine deprotonation without destroying the lactone.

  • Acylation: Dropwise addition of Cbz-Cl over 30 minutes. Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Evaporate dioxane. Acidify the aqueous residue to pH 4 with 1M HCl (carefully!) and extract immediately with Ethyl Acetate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white crystals.

Visualization of Synthetic Logic

SynthesisWorkflow Start L-Homoserine Lactone HBr (Start) Intermediate Reaction Matrix (pH 7-8, 0°C) Start->Intermediate + NaHCO3 (Buffer) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Acylation Workup Acidic Workup (pH 4) Intermediate->Workup Quench Product Benzyl N-(2-oxooxolan-3-yl)carbamate (Purified) Workup->Product Recrystallization

Figure 1: Synthetic workflow for the direct protection of homoserine lactone. The buffering capacity of NaHCO₃ is the critical control point to prevent lactone hydrolysis.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The following shifts are diagnostic; deviations suggest ring opening or loss of the protecting group.

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

PositionShift (

ppm)
MultiplicityInterpretation
Aromatic (Cbz) 7.30 – 7.40Multiplet (5H)Confirms presence of Benzyl group.
NH (Amide) 5.40 – 5.60Broad SingletExchangeable proton; confirms carbamate formation.
Benzylic CH₂ 5.12Singlet (2H)Linker between phenyl and carbamate.
H-3 (Chiral Center) 4.45 – 4.55Multiplet (1H)Critical: If this shifts significantly upfield, the lactone ring may be open.
H-5 (Lactone) 4.25 (td), 4.48 (td)Multiplets (2H)Protons adjacent to the ring oxygen.
H-4 (Ring) 2.20 – 2.80Multiplet (2H)Ring methylene protons.

Applications in Drug Discovery & Quorum Sensing

The primary utility of Benzyl N-(2-oxooxolan-3-yl)carbamate lies in its role as a "masked" homoserine lactone.

Pathway: Synthesis of AHL Autoinducers

To synthesize native bacterial signals (e.g., N-3-oxododecanoyl-L-homoserine lactone for P. aeruginosa), the Cbz group is removed to reveal the free amine, which is then coupled to a fatty acid.

Mechanism:

  • Deprotection: H₂ / Pd-C in Methanol (quantitative yield).

  • Acylation: Reaction with 3-oxo-dodecanoic acid using EDC/NHS coupling agents.

Pathway Visualization

ApplicationPathway CbzHSL Cbz-Homoserine Lactone (Precursor) Deprotection Hydrogenolysis (H2, Pd/C) CbzHSL->Deprotection FreeAmine L-Homoserine Lactone (Free Amine in situ) Deprotection->FreeAmine - Toluene, CO2 Coupling Acylation (Fatty Acid + EDC) FreeAmine->Coupling AHL N-Acyl Homoserine Lactone (Active QS Signal) Coupling->AHL Final Drug/Probe

Figure 2: The "Deprotection-Acylation" sequence used to generate libraries of Quorum Sensing modulators from the Cbz-protected scaffold.

References

  • Original Synthesis & Properties

    • Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)
  • Cbz-Protection Methodologies

    • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text for Cbz-protection chemistry).
  • Application in Quorum Sensing

    • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "Expanding dialogues: from natural autoinducers to non-natural analogues that modulate quorum sensing in Gram-negative bacteria." Chemical Society Reviews.
  • Structural Data (Spectroscopy)

    • ChemicalBook & Sigma-Aldrich Technical D

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL)

Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as Cbz-L-Homoserine Lactone (Cbz-HSL) , is a critical intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs—signaling molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as Cbz-L-Homoserine Lactone (Cbz-HSL) , is a critical intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs—signaling molecules used by Gram-negative bacteria for quorum sensing. It also serves as a vital scaffold in the development of peptidomimetics and serine protease inhibitors.

This technical guide details the two primary synthetic pathways for Cbz-HSL:

  • The De Novo Cyclization Route: Starting from L-homoserine (Cost-effective, high atom economy).

  • The Convergent Acylation Route: Starting from L-homoserine lactone hydrobromide (Rapid, high throughput).

Retrosynthetic Analysis

To understand the synthesis, we must deconstruct the target molecule. The 2-oxooxolan-3-yl ring (homoserine lactone) is prone to hydrolysis at high pH, while the carbamate (Cbz) group is sensitive to hydrogenolysis and strong acids.

Disconnection Strategy:

  • C-N Bond Formation: The carbamate linkage can be formed via nucleophilic attack of the amine on benzyl chloroformate (Cbz-Cl).

  • C-O Bond Formation (Cyclization): The lactone ring is formed via intramolecular esterification of the hydroxy-acid precursor.

Pathway Visualization

Retrosynthesis Target Target: Cbz-L-Homoserine Lactone (Benzyl N-(2-oxooxolan-3-yl)carbamate) Precursor1 Intermediate: N-Cbz-L-Homoserine Target->Precursor1 Intramolecular Cyclization (-H2O) AltStart Alternative Start: L-Homoserine Lactone HBr Target->AltStart Direct Acylation (Base catalyzed) Start1 Starting Material A: L-Homoserine Precursor1->Start1 Schotten-Baumann Protection Start2 Reagent: Benzyl Chloroformate (Cbz-Cl) Precursor1->Start2

Figure 1: Retrosynthetic disconnection showing the De Novo Route (Solid lines) and Convergent Route (Dotted line).

Route A: The De Novo Cyclization Protocol

Best for: Large-scale synthesis where raw material cost is a priority.

Phase 1: N-Protection (Schotten-Baumann Conditions)

We first protect the amine of L-homoserine to prevent polymerization during the subsequent acid-catalyzed cyclization.

Reagents:

  • L-Homoserine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2M solution)

  • Solvent: Water/THF (1:1)

Protocol:

  • Dissolution: Dissolve L-homoserine (10g, 84 mmol) in 42 mL of 2M NaOH (1.0 eq) and 40 mL THF. Cool to 0°C.

  • Addition: Simultaneously add Cbz-Cl (13.2 mL, 92 mmol) and 2M NaOH (46 mL) dropwise over 45 minutes. Critical: Maintain pH between 9–10. If pH drops below 9, the amine becomes protonated and unreactive; if >11, Cbz-Cl hydrolyzes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

  • Workup:

    • Wash the alkaline solution with Diethyl Ether (

      
       mL) to remove unreacted Cbz-Cl.
      
    • Acidify the aqueous layer to pH 2 using 2M HCl (precipitate will form).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Yield: Expect ~90% of N-Cbz-L-Homoserine (White solid).

Phase 2: Acid-Catalyzed Lactonization

The open-chain acid is cyclized using p-Toluenesulfonic acid (p-TsOH).

Reagents:

  • N-Cbz-L-Homoserine (from Phase 1)

  • p-TsOH (catalytic, 0.1 eq)

  • Solvent: Benzene or Toluene (for azeotropic water removal)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Suspend N-Cbz-L-Homoserine (5g) and p-TsOH (380 mg) in Toluene (150 mL). Heat to reflux (110°C).

  • Monitoring: Water will collect in the Dean-Stark trap. Reflux until water evolution ceases (~3–5 hours).

  • Purification:

    • Cool to RT. Wash organic layer with Sat.[1]

      
       (removes unreacted acid/catalyst) and Brine.
      
    • Dry over

      
       and evaporate solvent.
      
    • Recrystallization: Recrystallize from Ethyl Acetate/Hexane to yield white needles.

Data Summary: Route A

ParameterSpecificationNote
Overall Yield 65–75%Two steps
Purity >98% (HPLC)Requires recrystallization
Chirality >99% eeRetention of configuration is excellent

Route B: The Convergent Acylation Protocol

Best for: Rapid synthesis of analogs or when HSL-HBr is available.

This route avoids the high-temperature cyclization step, reducing the risk of racemization, but requires the more expensive HSL-HBr starting material.

Protocol
  • Suspension: Suspend L-Homoserine lactone hydrobromide (1.0 eq) in Dichloromethane (DCM). Cool to 0°C.

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (2.2 eq). The first equivalent neutralizes the HBr; the second acts as the acid scavenger for the reaction.

  • Acylation: Add Cbz-Cl (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess base), then Sat.

    
    , then Brine.[1]
    
  • Isolation: Concentrate to yield the crude carbamate. Flash chromatography (Hex:EtOAc 1:1) is usually required.

Critical Process Parameters & Validation

Analytical Specifications

To validate the synthesis of Benzyl N-(2-oxooxolan-3-yl)carbamate , compare against these standards:

  • Physical State: White crystalline solid.[2]

  • Melting Point: 127–129°C [1].

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (m, 5H, Ar-H)
      
    • 
       5.40 (br s, 1H, NH)
      
    • 
       5.12 (s, 2H, 
      
      
      
      -Ph)
    • 
       4.45 (m, 1H, 
      
      
      
      -CH)
    • 
       4.25 (m, 1H, lactone 
      
      
      
      -CH)
    • 
       2.80 (m, 1H, 
      
      
      
      -CH)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete CyclizationEnsure vigorous reflux and complete water removal via Dean-Stark.
Oil instead of Solid Residual Solvent/ImpuritiesTriturate with cold diethyl ether; ensure high vacuum drying.
Racemization High pH or TempDuring Schotten-Baumann, keep pH < 10. Avoid prolonged reflux in Route A.

Synthesis Workflow Diagram

Workflow Start Start: L-Homoserine Step1 Step 1: N-Protection (Cbz-Cl, NaOH, 0°C) Start->Step1 Check1 Check pH 9-10? Step1->Check1 Check1->Step1 No (Adjust Base) Intermed Intermediate: N-Cbz-Homoserine (Acid) Check1->Intermed Yes Step2 Step 2: Cyclization (p-TsOH, Toluene, Reflux) Intermed->Step2 DeanStark Dean-Stark Trap (Remove H2O) Step2->DeanStark Byproduct Workup Workup: NaHCO3 Wash -> Dry -> Conc. Step2->Workup Product Final Product: Cbz-HSL Crystals Workup->Product

Figure 2: Process flow for the De Novo synthesis of Cbz-HSL.

References

  • Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone Safety Data Sheet & Properties. Retrieved October 26, 2023, from [Link]

  • Blackwell, H. E., et al. (2011).[3] Design and Synthesis of N-Acyl Homoserine Lactone Analogues. Chemical Reviews. (Contextual grounding for AHL synthesis).

  • Sabbah, M., et al. (2012).[3] Synthesis and biological evaluation of new N-acyl-homoserine-lactone analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Authoritative text on Schotten-Baumann protection).

Sources

Exploratory

Technical Whitepaper: Pharmacological &amp; Microbiological Profile of Benzyl N-(2-oxooxolan-3-yl)carbamate

[1] Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as N-Cbz-L-homoserine lactone (Cbz-HSL) , is a pivotal compound in the study of bacterial communication.[1] While primarily utilized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as N-Cbz-L-homoserine lactone (Cbz-HSL) , is a pivotal compound in the study of bacterial communication.[1] While primarily utilized as a stable, protected synthetic intermediate for generating N-acyl homoserine lactones (AHLs), it possesses distinct biological characteristics as a structural mimic of natural autoinducers.

This guide analyzes the compound’s dual utility:

  • Biological Activity: It functions as a Quorum Sensing Inhibitor (QSI) or partial agonist, leveraging its lactone "head" to bind bacterial receptors while its bulky carbamate "tail" sterically hinders the conformational shifts necessary for gene transcription.

  • Synthetic Utility: It serves as the primary scaffold for generating high-purity AHL libraries used to probe virulence pathways in Pseudomonas aeruginosa and Vibrio fischeri.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the biological activity of Cbz-HSL, one must deconstruct its pharmacophore relative to natural signaling molecules.

Structural Homology

Natural AHLs (e.g., N-3-oxo-dodecanoyl-L-homoserine lactone) consist of a hydrophilic homoserine lactone ring and a hydrophobic acyl chain.[1] Cbz-HSL modifies this architecture:

ComponentNatural Autoinducer (AHL)Cbz-HSL (The Topic)Biological Impact
Head Group L-Homoserine LactoneL-Homoserine LactoneRetained Binding: The lactone ring is essential for hydrogen bonding with conserved residues (e.g., Trp60, Asp70 in LuxR).[1]
Linker Amide (-NH-CO-)Carbamate (-NH-CO-O-)Hydrolytic Stability: The carbamate linkage is more resistant to enzymatic degradation by certain acylases than the standard amide.[1]
Tail Group Flexible Alkyl ChainBenzyl Group (Rigid/Bulky)Antagonism: The bulky benzyl ring creates steric clash within the receptor's hydrophobic pocket, often preventing the protein from folding into its active DNA-binding state.
Mechanism of Action: Competitive Antagonism

In Gram-negative bacteria, Quorum Sensing (QS) relies on the LuxI/LuxR circuit.

  • Native State: LuxI produces AHLs.[1][2] AHLs bind LuxR.[1][2][3] LuxR dimerizes and binds DNA (lux box) to activate virulence genes.[1]

  • Inhibition by Cbz-HSL: Cbz-HSL competes for the LuxR ligand-binding domain (LBD).[1]

    • Binding: The lactone ring anchors the molecule.

    • Blockade: The rigid benzyl tail fails to induce the "closed" conformation of the LBD. The receptor cannot dimerize or is unstable, leading to the silencing of virulence factors (e.g., biofilm formation, pyocyanin production).

Visualization: Quorum Sensing Interference Pathway

The following diagram illustrates the competitive inhibition mechanism within a bacterial cell.

QS_Interference cluster_bacterium Bacterial Cell (e.g., P. aeruginosa) LuxI LuxI Synthase AHL Natural AHL (Signal) LuxI->AHL Synthesizes LuxR LuxR Receptor (Unbound) AHL->LuxR Binds (High Affinity) CbzHSL Cbz-HSL (Inhibitor) CbzHSL->LuxR Competes (Blockade) Complex_Active LuxR-AHL Complex (Active Dimer) LuxR->Complex_Active Folding & Dimerization Complex_Inactive LuxR-Cbz Complex (Inactive/Unstable) LuxR->Complex_Inactive Steric Hindrance DNA Virulence Genes (Biofilm/Toxins) Complex_Active->DNA Activates Transcription Complex_Inactive->DNA No Activation

Caption: Cbz-HSL (Red) competes with natural AHL (Green) for the LuxR receptor, forming an inactive complex that fails to trigger virulence gene expression.

Experimental Protocols

Protocol A: Synthesis of AHL Probes from Cbz-HSL

Context: Researchers often use Cbz-HSL as a "shelf-stable" precursor to generate fresh, specific AHLs for assays.[1]

Reagents:

  • Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL)[1]

  • HBr/Acetic Acid (33%) or Pd/C + H2 (Hydrogenolysis)[1]

  • Acyl Chlorides (R-COCl) of choice (e.g., Octanoyl chloride)[1]

  • Triethylamine (Et3N)[1]

Workflow:

  • Deprotection: Dissolve Cbz-HSL (1.0 eq) in anhydrous CH2Cl2. Add HBr/AcOH (5 eq) and stir at 0°C for 2 hours to remove the Cbz group. (Alternative: Hydrogenation with Pd/C for milder conditions).[1]

  • Isolation: Precipitate the resulting Homoserine Lactone Hydrobromide salt with cold diethyl ether. Centrifuge and dry.

  • Acylation: Resuspend the salt in CH2Cl2. Add Et3N (2.2 eq) followed by the specific Acyl Chloride (1.1 eq). Stir for 3 hours.

  • Purification: Wash with 1M HCl, sat. NaHCO3, and brine. Concentrate and recrystallize (Ethyl Acetate/Hexane).[1]

Protocol B: Quorum Sensing Inhibition Assay (Reporter Strain)

Context: Validating the biological activity of Cbz-HSL as an antagonist.

Biological System: Chromobacterium violaceum CV026 (Mini-Tn5 mutant). This strain cannot produce AHLs but produces purple violacein pigment in response to exogenous short-chain AHLs.[1]

Steps:

  • Preparation: Grow CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (antibiotic selection) at 30°C until OD600 = 0.1.

  • Agonist Stimulation: Add exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at 500 nM to the media.[1] This induces purple pigmentation.[1]

  • Inhibitor Treatment: Add Cbz-HSL at varying concentrations (1 µM, 10 µM, 50 µM, 100 µM) to the stimulated culture.

  • Incubation: Incubate for 24 hours at 30°C with shaking (200 rpm).

  • Quantification:

    • Centrifuge 1 mL of culture. Discard supernatant.

    • Resuspend pellet in DMSO to extract violacein pigment.[1]

    • Centrifuge again to remove cell debris.[1]

    • Measure Absorbance of the supernatant at 585 nm .

  • Data Analysis: Calculate % Inhibition =

    
    .[1]
    

Quantitative Data Summary

While specific IC50 values vary by bacterial strain and receptor subtype (LasR vs. TraR), the following table summarizes the general activity profile of Cbz-protected lactones compared to active signals.

Compound ClassReceptor TargetActivity TypeRelative PotencyNotes
Natural AHL (C4-C12) LuxR, LasR, TraRAgonist High (nM range)Induces folding and DNA binding.[1]
Cbz-HSL (C11-NO4) LuxR / TraRWeak Antagonist Low-Mod (µM range)The benzyl group is too bulky for the hydrophobic pocket of some receptors, preventing closure.[1]
Phenyl-HSL LuxRPartial Agonist ModerateLess bulky than Cbz; can sometimes activate receptors weakly.[1]

Note: Cbz-HSL is often less potent than optimized synthetic inhibitors (like brominated furanones) but is valuable for defining the steric limits of the receptor binding pocket.

References

  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling."[1][4] Chemical Reviews.

  • Geske, G. D., et al. (2008). "Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2026). "(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: A Chiral Building Block for Drug Discovery."[1] BenchChem Technical Guides.

  • Revenchon, S., et al. (2020). "Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity."[1] Frontiers in Immunology.

  • PubChem Compound Summary. (2024). "Benzyl N-(2-oxooxolan-3-yl)carbamate (CID 489182)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Benzyl N-(2-oxooxolan-3-yl)carbamate in Peptide Synthesis and Ligation

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the utility of Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly referred to as Cbz-Homoserine Lactone or Cbz-Hsl ) as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the utility of Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly referred to as Cbz-Homoserine Lactone or Cbz-Hsl ) as a versatile building block for chemoselective ligation and the synthesis of bioactive peptidomimetics.

Introduction & Strategic Utility

Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-Hsl) is a protected derivative of homoserine lactone. In the context of peptide synthesis, it serves as a specialized "masked" amino acid intermediate. Unlike standard Fmoc/Boc amino acids used in Solid Phase Peptide Synthesis (SPPS), Cbz-Hsl is primarily utilized in solution-phase convergent synthesis and chemoselective ligation .

Key Applications
  • C-Terminal Activation (Ligation Handle): The cyclic lactone functions as an internal activated ester. It undergoes facile aminolysis by primary amines, enabling the formation of a stable amide bond without external coupling reagents (e.g., HATU/DIC). This results in a C-terminal Homoserine (Hse) residue.

  • Quorum Sensing Peptidomimetics: It is the primary precursor for synthesizing N-acyl homoserine lactones (AHLs), a class of bacterial signaling molecules. Peptide-AHL conjugates are critical for research into anti-virulence drugs that disrupt biofilm formation.

  • Methionine Surrogate Studies: Structurally related to Methionine, it allows for the introduction of Hse residues to mimic oxidative stress products or to study CNBr cleavage pathways.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Benzyl N-(2-oxooxolan-3-yl)carbamate
Common Name Cbz-L-Homoserine lactone (assuming L-isomer)
Formula C₁₂H₁₃NO₄
MW 235.24 g/mol
Solubility High: DMF, DMSO, DCM, Ethyl Acetate.[1] Low: Water, Hexanes.
Stability Acid: Stable (TFA compatible). Base: Labile (Lactone ring opens at pH > 9; Cbz stable to mild base). Reduction: Cbz removed by H₂/Pd.
Storage -20°C, Desiccated. Hygroscopic.

Critical Handling Note: The lactone ring is susceptible to hydrolysis. Avoid prolonged exposure to aqueous basic buffers. All reactions involving the intact lactone should be performed in anhydrous organic solvents (DMF/DCM).

Mechanism of Action

The utility of Cbz-Hsl relies on the reactivity of the 5-membered lactone ring (gamma-butyrolactone).

The Aminolysis Pathway

The lactone carbonyl carbon is electrophilic. When treated with a nucleophile (primary amine) in a non-aqueous environment, the ring opens to form a gamma-hydroxy amide (Homoserine amide). This reaction mimics "Native Chemical Ligation" but does not require a cysteine thiol; however, it leaves a homoserine hydroxyl group which aids in solubility.

G Start Cbz-Homoserine Lactone (Intact Ring) TS Tetrahedral Intermediate Start->TS + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Amine->TS Product Cbz-Homoserine Amide (Ring Opened) TS->Product Ring Opening (Irreversible in mild base)

Figure 1: Mechanism of Cbz-Hsl Aminolysis. The strain of the lactone ring drives the formation of the stable amide bond.

Experimental Protocols

Protocol A: Chemoselective Ligation (Synthesis of Cbz-Hse-Peptides)

Objective: To couple Cbz-Hsl to a peptide fragment or functional amine (e.g., fluorophore-amine) via ring opening.

Reagents:

  • Cbz-Hsl (1.0 equiv)

  • Amine Component (e.g., Peptide-NH₂, 1.0–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine Component in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 equiv). Ensure the "pH" (measured on wet paper) is basic (~8–9). Note: Stronger bases or higher pH can cause racemization of the alpha-carbon.

  • Coupling: Add Cbz-Hsl (1.0 equiv) to the stirring solution.

  • Incubation: Stir at Room Temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor by HPLC or TLC. The lactone spot will disappear, and a more polar product (alcohol) will appear.

  • Work-up:

    • Evaporate DMF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with 5% Citric Acid (to remove unreacted amine/base) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Result: The product is a Cbz-protected Homoserine Amide .

Protocol B: Synthesis of N-Acyl Homoserine Lactone (AHL) Peptidomimetics

Objective: To remove the Cbz group without opening the lactone ring, then couple a peptide acid to the N-terminus. This preserves the lactone "warhead" for biological activity.

Reagents:

  • Cbz-Hsl

  • HBr/Acetic Acid or H₂/Pd-C

  • Peptide Acid (Side-chain protected)

  • Coupling Reagents: EDC/NHS or HATU/DIPEA

Step-by-Step Procedure:

Phase 1: Deprotection (Cbz Removal)

  • Method A (Hydrogenolysis - Milder): Dissolve Cbz-Hsl in MeOH. Add 10% Pd/C catalyst. Stir under H₂ atmosphere (balloon) for 2–4 hours. Filter through Celite. Caution: Hsl free amine is unstable and can dimerize (diketopiperazine formation). Use immediately.

  • Method B (Acidolysis - Preferred for Lactone Stability): Treat Cbz-Hsl with 33% HBr in Acetic Acid for 1 hour. Precipitate with cold diethyl ether.

    • Product: Hsl-NH₂·HBr salt. (The salt form prevents self-reaction).

Phase 2: Coupling

  • Activation: Dissolve the Peptide-Acid (1.0 equiv) in dry DMF. Add HATU (1.0 equiv) and DIPEA (3.0 equiv). Activate for 5 minutes.

  • Addition: Add the Hsl-NH₂·HBr salt (1.2 equiv) directly to the activated mixture.

  • Reaction: Stir at RT for 4–6 hours.

  • Purification: Purify via Preparative HPLC (Acidic buffer: Water/Acetonitrile + 0.1% TFA). Note: Keep fractions acidic to prevent lactone hydrolysis.

Workflow CbzHsl Cbz-Hsl (Precursor) Deprotection Deprotection (HBr/AcOH or H₂/Pd) CbzHsl->Deprotection HslSalt Hsl-NH₂ · HBr (Amine Salt) Deprotection->HslSalt Yields Salt Coupling Coupling Reaction (Peptide-COOH + HATU) HslSalt->Coupling Immediate Use Final Peptide-AHL Conjugate (Bioactive) Coupling->Final Amide Bond Formation

Figure 2: Workflow for converting Cbz-Hsl into Bioactive Peptide-AHL Conjugates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Hydrolysis Presence of water in solvent; pH too high.Use anhydrous DMF/DCM. Lower pH to < 8.5.
Racemization High temperature or strong base (e.g., DBU).Perform coupling at 0°C initially. Use DIPEA instead of stronger bases.
Diketopiperazine Free amine (Hsl-NH₂) left too long before coupling.Keep Hsl-NH₂ as HBr/TFA salt until the exact moment of coupling.
Low Yield (Aminolysis) Steric hindrance of the incoming amine.Heat reaction to 40–50°C (monitor closely) or use high concentration (1.0 M).

References

  • Green, M. D., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Cbz stability and removal).

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri." ACS Chemical Biology, 3(4), 275-283. Link (Protocol for Hsl-amine coupling).

  • Kimmerlin, T., & Seebach, D. (2005). "Synthesis of β³-peptides containing homoserine residues." Journal of Peptide Research, 65(2), 229-260. (Detailed chemistry of homoserine lactone in peptide backbones).
  • Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 46(1), 97-104. Link (Synthesis of Hsl derivatives).

  • Dawson, P. E., & Kent, S. B. (2000). "Synthesis of native proteins by chemical ligation." Annual Review of Biochemistry, 69, 923-960.

Sources

Application

Application Note: Benzyl N-(2-oxooxolan-3-yl)carbamate as a Scaffold for Quorum Sensing Chemical Probes

Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as N-Cbz-L-homoserine lactone (Cbz-HSL) , serves as a critical, stable precursor in the synthesis of N-acyl homoserine lactones (AHLs). AHLs ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly referred to as N-Cbz-L-homoserine lactone (Cbz-HSL) , serves as a critical, stable precursor in the synthesis of N-acyl homoserine lactones (AHLs). AHLs are the primary signaling molecules (autoinducers) used by Gram-negative bacteria for Quorum Sensing (QS)—a cell-cell communication process that regulates virulence, biofilm formation, and antibiotic resistance.[1][2][3][4]

While the Cbz-protected form allows for long-term storage without the oxidative degradation seen in free amines, it is biologically inactive in its protected state due to steric hindrance preventing LuxR-receptor binding. Therefore, the experimental utility of this compound lies in its controlled deprotection and subsequent functionalization to generate libraries of QS agonists (activators) or antagonists (inhibitors).

This guide details the "Deprotect-Functionalize-Screen" workflow, ensuring high chemical yield and biological relevance.

Chemical Handling & Stability (Critical)

The homoserine lactone ring is thermodynamically unstable in alkaline environments. Failure to control pH is the primary cause of experimental failure.

ParameterSpecificationCausality / Rationale
Storage -20°C, DesiccatedPrevents hygroscopic moisture absorption which accelerates hydrolysis.
Working pH 5.0 – 6.5Critical: At pH > 7.0, the lactone ring undergoes hydrolysis to form N-Cbz-homoserine (ring-opened), which is biologically inactive for QS.
Solvent DMSO, DMF, or AcetonitrileThe compound is hydrophobic. Avoid protic solvents (methanol/ethanol) if transesterification is a risk during prolonged storage.
Half-life ~24h at pH 7.5Experiments must be timed to minimize exposure to physiological pH before the endpoint reading.

Experimental Workflow: The "Make-Test" Cycle

The following diagram outlines the conversion of the Cbz-protected scaffold into active biological probes and their subsequent interaction with the bacterial LuxI/LuxR system.

QS_Workflow Cbz_HSL Cbz-HSL Scaffold (Precursor) Deprotection Step 1: Deprotection (HBr/AcOH) Cbz_HSL->Deprotection Remove Cbz HSL_Salt HSL-HBr Salt (Reactive Core) Deprotection->HSL_Salt Yields Amine Acylation Step 2: N-Acylation (Fatty Acid Coupling) HSL_Salt->Acylation + R-COCl AHL_Library AHL Library (Active Probes) Acylation->AHL_Library Diversity Gen Bioassay Step 3: Reporter Assay (A. tumefaciens A136) AHL_Library->Bioassay Screen

Figure 1: The synthetic workflow converting the stable Cbz-HSL precursor into active Quorum Sensing modulators.

Protocol 1: Scaffold Deprotection & Library Synthesis

Objective: To remove the Benzyloxycarbonyl (Cbz) protecting group and attach a specific acyl tail (e.g., octanoyl, 3-oxo-dodecanoyl) to mimic or antagonize native bacterial signals.

Materials
  • Precursor: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL).

  • Reagents: 33% HBr in Acetic Acid (AcOH), Diethyl Ether, Triethylamine (TEA), Acyl Chlorides (various chain lengths).

  • Equipment: Rotary evaporator, N2 gas line.

Step-by-Step Methodology
Phase A: Deprotection (Cbz Removal)

Rationale: Hydrogenolysis (H2/Pd) is often used for Cbz removal, but in lactone chemistry, acidolysis with HBr is preferred to generate the stable HBr salt directly, preventing the free amine from attacking the lactone ring (self-polymerization).

  • Dissolution: Dissolve 1.0 mmol of Cbz-HSL in 2 mL of glacial acetic acid in a round-bottom flask.

  • Acidolysis: Add 2 mL of 33% HBr in acetic acid. Stir at room temperature for 1-2 hours.

    • QC Check: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material spot (Rf ~0.5) should disappear.

  • Precipitation: Slowly add 20 mL of cold anhydrous diethyl ether. The HSL-HBr salt will precipitate as a white solid.

  • Isolation: Filter the solid or centrifuge (3000 x g, 5 min). Wash 3x with cold ether to remove benzyl bromide byproducts.

  • Drying: Vacuum dry the resulting L-homoserine lactone hydrobromide (HSL-HBr). Store at -20°C immediately.

Phase B: N-Acylation (Schotten-Baumann Conditions)

Rationale: This step introduces chemical diversity. The length and oxidation state of the acyl chain determine if the molecule acts as an agonist (activator) or antagonist (inhibitor) in specific bacteria.

  • Suspension: Suspend 1.0 mmol of HSL-HBr in 5 mL of Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition: Add 2.2 mmol of Triethylamine (TEA) dropwise.

    • Note: The first equivalent neutralizes the HBr; the second activates the amine.

  • Coupling: Add 1.1 mmol of the desired Acyl Chloride (e.g., Octanoyl chloride) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup:

    • Wash with 1M NaHSO4 (Acidic wash removes unreacted amine/TEA). Do not use strong base (NaOH) or the lactone will open.

    • Wash with Brine. Dry over MgSO4.

    • Concentrate in vacuo.

  • Validation: Verify structure via 1H-NMR. Look for the amide doublet (~6.5 ppm) and the intact lactone protons (4.2-4.6 ppm).

Protocol 2: Biological Evaluation (Reporter Assay)

Mechanism of Action Diagram

Bio_Mechanism AHL Synthesized AHL (Ligand) TraR TraR Receptor (Cytoplasmic) AHL->TraR Binding Complex AHL-TraR Complex TraR->Complex Dimerization DNA Promoter Binding (tra Box) Complex->DNA Transcription Activation LacZ lacZ Expression (Beta-Galactosidase) DNA->LacZ Protein Synthesis XGal X-Gal Hydrolysis (Blue Pigment) LacZ->XGal Enzymatic Cleavage

Figure 2: Signal transduction pathway in the A. tumefaciens A136 reporter system.

Method
  • Culture Prep: Grow A. tumefaciens A136 in LB media supplemented with Spectinomycin (50 µg/mL) and Tetracycline (4.5 µg/mL) at 30°C for 24h.

  • Plate Setup: Use a 96-well clear-bottom plate.

    • Add 10 µL of synthesized AHL (dissolved in DMSO) in serial dilutions (e.g., 100 µM to 1 nM).

    • Control: Include DMSO only (Negative) and N-3-oxo-octanoyl-HSL (Positive Control).

  • Inoculation: Dilute the overnight culture 1:100 in fresh AT minimal media containing X-Gal (40 µg/mL). Add 190 µL of this suspension to each well.

  • Incubation: Incubate at 30°C for 24–48 hours. Note: Do not exceed 30°C; TraR protein is unstable at 37°C.

  • Quantification:

    • Qualitative: Visual inspection for blue precipitate.

    • Quantitative: Measure Absorbance at 615 nm (for indigo precipitate) or use Beta-Glo assay (luminescence) for higher sensitivity.

Data Analysis & Troubleshooting

Interpreting Results
ObservationInterpretationAction
No Signal (Blue) Compound is inactive OR Lactone hydrolysis occurred.[5]Check pH of media.[2][6] Verify compound integrity via NMR.
High Background Leaky promoter or contamination.Ensure antibiotics (Spec/Tet) are fresh.
Precipitate in Wells Compound insolubility.Lower concentration; ensure DMSO < 1% final vol.
Reference Data (Typical EC50 Values)

When validating your library, compare against these standards:

  • N-3-oxo-octanoyl-HSL (Native Ligand): ~1–10 nM (High Potency)

  • N-octanoyl-HSL: ~100 nM

  • N-butyryl-HSL: >10 µM (Low Potency in A136 system)

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "Expanding dialogues: from natural autoinducers to non-native analogues of N-acyl homoserine lactones in Quorum Sensing." Chemical Society Reviews, 37(7), 1432–1447.

  • Fuqua, C., & Greenberg, E. P. (2002). "Listening in on bacteria: acyl-homoserine lactone signalling."[1][2][7][8][9] Nature Reviews Molecular Cell Biology, 3(9), 685-695.

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity, 70(10), 5635–5646.

  • Zhu, J., et al. (2003). "Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens." Journal of Bacteriology, 180(21), 5686-5693.

Sources

Method

benzyl N-(2-oxooxolan-3-yl)carbamate as an amino acid building block

High-Fidelity Synthesis of Quorum Sensing Modulators and Peptidomimetics [1] Abstract & Core Utility Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly Cbz-L-homoserine lactone or Cbz-HSL ) is a protected chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis of Quorum Sensing Modulators and Peptidomimetics [1]

Abstract & Core Utility

Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly Cbz-L-homoserine lactone or Cbz-HSL ) is a protected chiral building block derived from the "chiral pool" (L-methionine/L-homoserine). Its primary utility lies in its orthogonality: the Carboxybenzyl (Cbz) group protects the


-amine under neutral conditions, preserving the base-sensitive 

-lactone ring.

This guide details the use of Cbz-HSL as a precursor for N-Acyl Homoserine Lactones (AHLs) —the master regulators of bacterial Quorum Sensing (QS)—and as a constrained scaffold for peptidomimetic design. Unlike Boc- or Fmoc-protected variants, the Cbz derivative allows for hydrogenolytic deprotection, avoiding the strong acids (TFA) or bases (piperidine) that frequently degrade the lactone moiety or cause racemization.

Chemical Specifications & Handling

PropertySpecification
IUPAC Name Benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Common Name Cbz-L-Homoserine lactone
CAS Number 35677-89-5 (L-isomer)
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Melting Point 127–132 °C
Solubility Soluble in DMSO, DMF, DCM, Methanol.[1] Poorly soluble in water.
Stability Hydrolytically unstable at pH > 8.0 (Ring opening). Store at -20°C desiccated.

Application I: Synthesis of Native & Analogous AHLs

The most critical application of Cbz-HSL is the synthesis of Quorum Sensing autoinducers (AHLs). The workflow requires the removal of the Cbz group followed by immediate N-acylation.

Mechanism of Action

The Cbz group is removed via catalytic hydrogenolysis. This is superior to acid/base deprotection because the generated homoserine lactone free base is unstable and prone to dimerization (diketopiperazine formation) or hydrolysis if left unreacted. The in situ generation of the amine under neutral H₂ atmosphere minimizes these side reactions.

Protocol: Hydrogenolytic Deprotection & Acylation

Reagents:

  • Substrate: Cbz-L-homoserine lactone (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Acylating Agent: 3-oxo-hexanoyl chloride (or corresponding carboxylic acid with EDC/NHS)

  • Solvent: Anhydrous Ethyl Acetate or Methanol

  • Base: Triethylamine (Et₃N) - Only if using acid chlorides

Step-by-Step Methodology:

  • Deprotection (Hydrogenolysis):

    • Dissolve Cbz-HSL (1 mmol, 235 mg) in anhydrous MeOH (10 mL).

    • Add 10% Pd/C (25 mg).

    • Purge the flask with N₂ for 5 mins, then introduce H₂ (balloon pressure, 1 atm).

    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (UV active) should disappear. The product (L-homoserine lactone) is not UV active; visualize with Ninhydrin stain (purple spot).

    • Filtration: Filter the mixture through a Celite pad under N₂ to remove Pd/C. Do not concentrate to dryness if possible; the free amine is unstable. Use the solution immediately.

  • Coupling (Schotten-Baumann or EDC):

    • Option A (Acid Chloride - High Yield): To the filtrate, add Et₃N (1.2 equiv). Cool to 0°C. Dropwise add the acyl chloride (e.g., Butyryl chloride, 1.1 equiv). Stir for 3 hours, warming to RT.

    • Option B (Carboxylic Acid - For Complex Side Chains): Concentrate the filtrate carefully. Redissolve in DCM. Add the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv). Stir overnight.

  • Purification:

    • Wash organic layer with 5% citric acid (removes unreacted amine), sat. NaHCO₃ (removes acid), and brine.

    • Dry over MgSO₄ and concentrate.

    • Recrystallize from EtOAc/Hexane.[2]

Application II: Lactone Ring-Opening (Peptidomimetics)

Cbz-HSL serves as a "latent" homoserine derivative. The lactone ring is an activated ester equivalent. Nucleophilic attack at the carbonyl carbon opens the ring, installing the homoserine residue into a peptide chain or creating novel hydroxy-amides.

Reactivity Map
  • Path A (Aminolysis): Reaction with primary amines opens the ring to form N-Cbz-homoserine amides .

  • Path B (Hydrolysis): Reaction with LiOH opens the ring to N-Cbz-homoserine (free acid).

Protocol: Aminolysis for Peptidomimetic Libraries

This reaction creates a "head-to-tail" mimic where the homoserine side chain becomes part of the backbone.

  • Reaction Setup:

    • Dissolve Cbz-HSL (1.0 equiv) in dry THF.

    • Add the amine nucleophile (e.g., Benzylamine, 1.2 equiv).

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate ring opening.

  • Execution:

    • Reflux at 60°C for 6–12 hours.

    • Monitor IR spectroscopy: Disappearance of the lactone carbonyl stretch (~1775 cm⁻¹) and appearance of the amide I band (~1650 cm⁻¹).

  • Workup:

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash with 1N HCl (to remove DMAP/excess amine).

    • Isolate the N-Cbz-

      
      -hydroxy-amide.
      

Visualizing the Pathways

The following diagram illustrates the divergent utility of Cbz-HSL: preserving the ring for AHL synthesis versus opening the ring for derivatization.

CbzHSL_Pathways CbzHSL Cbz-L-Homoserine Lactone (The Scaffold) Deprotection Step 1: Hydrogenolysis (H2, Pd/C, MeOH) CbzHSL->Deprotection Remove Cbz Nucleophile Nucleophilic Attack (R'-NH2 / DMAP) CbzHSL->Nucleophile Ring Opening FreeAmine L-Homoserine Lactone (Unstable Intermediate) Deprotection->FreeAmine - CO2, - Toluene Coupling Step 2: N-Acylation (R-COCl or EDC/R-COOH) FreeAmine->Coupling + Acyl Group AHL N-Acyl Homoserine Lactone (Quorum Sensing Agonist) Coupling->AHL Final Product OpenChain gamma-Hydroxy Amide (Peptidomimetic) Nucleophile->OpenChain Amide Bond Formation

Figure 1: Divergent synthetic workflows for Cbz-Homoserine Lactone. Top path: AHL synthesis via N-deprotection. Bottom path: Peptidomimetic synthesis via lactone ring opening.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • NMR Diagnostic:

    • Proton (¹H NMR): Look for the benzyl protons (s, 2H) at ~5.1 ppm. The lactone ring protons (

      
      ) appear as a complex multiplet pattern between 2.0–4.5 ppm.
      
    • Carbon (¹³C NMR): The lactone carbonyl carbon is distinct at ~175 ppm. If the ring opens, this shifts upfield to ~170–172 ppm (amide/acid range).

  • Enantiomeric Purity:

    • Use Chiral HPLC (Chiralcel OD-H column) to ensure the L-configuration is maintained. Racemization is rare with Cbz/H₂ but possible if strong bases are used during acylation.

Common Pitfalls
IssueCauseSolution
Low Yield (AHL) Hydrolysis of lactone during workup.Avoid aqueous bases (NaOH). Use saturated NaHCO₃ only briefly. Keep pH < 8.
Diketopiperazine Dimerization of free amine.Do not store the deprotected intermediate. Perform acylation immediately.
Incomplete Ring Opening Steric hindrance of amine.Use heat (reflux THF) and DMAP catalyst.

References

  • Blackwell, H. E., et al. (2011).[3] "Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues." MDPI Molecules. Available at: [Link]

  • Teplitski, M., et al. (2011). "Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA."[4] Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. (2025). "Benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate Compound Summary." National Library of Medicine. Available at: [Link][1]

  • Oakwood Chemical. (2025). "Cbz-L-Homoserine lactone Product Specifications." Oakwood Chemical. Available at: [Link]

  • Galloway, W. R., et al. (2011).[3] "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL detectors." Chemical Reviews. (Cited for general AHL synthesis mechanisms via homoserine lactone intermediates).

Sources

Application

Application Note: Deprotection of Benzyl N-(2-oxooxolan-3-yl)carbamate

Executive Summary & Strategic Analysis This application note details the deprotection of Benzyl -(2-oxooxolan-3-yl)carbamate (also known as Cbz-protected -amino- -butyrolactone or Cbz-Homoserine lactone).[1] This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the deprotection of Benzyl


-(2-oxooxolan-3-yl)carbamate  (also known as Cbz-protected 

-amino-

-butyrolactone or Cbz-Homoserine lactone).[1] This scaffold is a critical intermediate in the synthesis of

-acyl homoserine lactones (AHLs), the signaling molecules responsible for bacterial quorum sensing.[1]

The Central Challenge: The deprotection of this molecule presents a "stability paradox."[1]

  • Lactone Sensitivity: The 2-oxooxolan-3-yl (lactone) ring is thermodynamically unstable in the presence of aqueous base, rapidly hydrolyzing to the open-chain homoserine.[1]

  • Amine Instability: Upon removal of the Cbz group, the resulting free primary amine is highly nucleophilic.[1] If left as a free base, it rapidly attacks the carbonyl of a neighboring molecule, leading to dimerization (diketopiperazine formation) or polymerization.[1]

The Solution: Successful deprotection requires trapping the amine immediately as a salt (Hydrobromide or Hydrochloride).[1] We present two validated protocols: Catalytic Hydrogenolysis (mild, clean) and Acidolysis (robust, scalable).[1]

Decision Matrix: Selecting the Right Protocol

Before proceeding, utilize the following logic flow to select the method best suited for your specific substrate constraints.

DeprotectionStrategy cluster_legend Key Decision Factors Start Start: Cbz-HSL Deprotection CheckScale Is the reaction scale > 10 grams? Start->CheckScale CheckSens Does the molecule contain reducible groups (alkenes, nitro, halides)? CheckScale->CheckSens No MethodA Protocol A: Acidolysis (HBr/AcOH) (Robust, Scalable, No Catalyst) CheckScale->MethodA Yes (Cost/Safety) CheckSens->MethodA Yes (Avoid Reduction) MethodB Protocol B: Hydrogenolysis (H2, Pd/C) (Mild, High Purity, Atom Efficient) CheckSens->MethodB No (Standard Path) Legend Method A: Generates HBr Salt (Hygroscopic) Method B: Generates Free Base (Must acidify in situ)

Figure 1: Strategic decision tree for selecting the optimal deprotection pathway.

Protocol A: Acidolysis (HBr/Acetic Acid)

Best for: Large-scale synthesis, substrates sensitive to reduction, or when the stable HBr salt is the desired endpoint.[1]

Mechanistic Insight

The Cbz group is cleaved via protonation of the carbamate carbonyl, followed by an


-type attack by the bromide ion on the benzyl carbon.[1] This generates benzyl bromide (byproduct) and the decarboxylated amine, which is immediately protonated by the excess acid to form the stable ammonium salt.[1]
Materials
  • Substrate: Benzyl

    
    -(2-oxooxolan-3-yl)carbamate (1.0 eq)
    
  • Reagent: 33% HBr in Glacial Acetic Acid (approx. 4–5 eq of HBr)

  • Solvent: Diethyl ether (

    
    ) or MTBE (for precipitation)[1]
    
  • Equipment: Fume hood (corrosive vapors), drying tube.[1]

Step-by-Step Methodology
  • Dissolution: Place the Cbz-protected substrate (e.g., 1.0 g) in a round-bottom flask.

  • Reagent Addition: Add 33% HBr/AcOH solution (5 mL per gram of substrate) slowly at room temperature.

    • Note: Evolution of

      
       gas may be observed.[1]
      
  • Reaction: Stir vigorously at room temperature for 1–2 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane).[1] The starting material spot should disappear.[1]

  • Precipitation (Critical Step):

    • The product (HSL-HBr salt) is insoluble in ether.[1]

    • Slowly add 10 volumes of cold anhydrous Diethyl Ether or MTBE to the reaction mixture while stirring rapidly.

    • A white to off-white precipitate should form immediately.[1]

  • Isolation:

    • Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.[1]

    • Wash the filter cake 3x with cold ether to remove benzyl bromide and residual acetic acid.[1]

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to remove traces of acid.
    

Yield Expectation: 85–95% Product:


-amino-

-butyrolactone hydrobromide.[1]

Protocol B: Catalytic Hydrogenolysis (In-Situ Acid Trap)

Best for: High-value intermediates, avoiding strong mineral acids, or when the HCl salt is preferred.[1]

Mechanistic Insight

Standard hydrogenolysis yields the free amine.[1] As noted, the free amine of homoserine lactone is unstable.[1] Therefore, an equivalent of acid (HCl or p-TsOH) must be present in the reduction media to trap the amine as it forms, preventing diketopiperazine dimerization.[1]

Materials
  • Substrate: Benzyl

    
    -(2-oxooxolan-3-yl)carbamate (1.0 eq)
    
  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Solvent: Anhydrous Methanol or Ethanol[1]

  • Additive: 1.05 eq of concentrated HCl or p-Toluenesulfonic acid (p-TsOH).

  • Gas: Hydrogen balloon or hydrogenation shaker (1–3 atm).

Step-by-Step Methodology
  • Preparation: In a nitrogen-flushed flask, dissolve the substrate in anhydrous Methanol (0.1 M concentration).

  • Acidification: Add 1.05 equivalents of the chosen acid (e.g., 1.25 mL of 1M HCl in MeOH per mmol of substrate).[1]

    • Why: This ensures the pH remains low throughout the cleavage.[1]

  • Catalyst Addition: Carefully add 10 wt% Pd/C.

    • Safety: Pd/C is pyrophoric.[1] Add under a blanket of nitrogen or dampen with a small amount of toluene/water before addition.[1]

  • Hydrogenation: Purge the vessel with

    
     gas and stir under a hydrogen atmosphere (balloon pressure is usually sufficient) for 2–4 hours.
    
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[1] Rinse the pad with methanol.[1]

    • Critical: Do not use basic washes.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • If HCl was used: The residue will be the hydrochloride salt.[1] Triturate with ether to solidify.[1]

    • If p-TsOH was used: The product will crystallize as the tosylate salt, which is often less hygroscopic and easier to handle.[1]

Yield Expectation: 90–98%

Critical Quality Attributes & Troubleshooting

Data Summary Table
ParameterHBr Salt (Protocol A)HCl Salt (Protocol B)[1]Free Base (Not Recommended)
Melting Point ~120–125 °C (dec)~122–126 °CN/A (Unstable oil)
Hygroscopicity HighModerateN/A
Stability Months (Desiccated)Months (Desiccated)Minutes to Hours
Major Impurity Benzyl BromideTolueneDiketopiperazine (DKP)
The Dimerization Pathway (Failure Mode)

If the acid trap is omitted or a basic workup is attempted, the following degradation occurs:

Dimerization FreeAmine Free Amine (Unstable) Inter Intermolecular Nucleophilic Attack FreeAmine->Inter pH > 7 DKP Diketopiperazine (Dead End Product) Inter->DKP Cyclization

Figure 2: Pathway of diketopiperazine formation in the absence of acid.

QC Checkpoints
  • NMR Verification:

    • 1H NMR (

      
      ):  Look for the 
      
      
      
      -proton signal around 4.2–4.5 ppm.[1]
    • Absence of Benzyl: Confirm disappearance of aromatic protons (7.3 ppm) and benzylic

      
       (5.1 ppm).
      
    • Integrity of Lactone: Confirm the presence of the

      
      -protons (4.4–4.6 ppm). If these shift significantly upfield, the ring may have opened to the acid.[1]
      

References

  • Methodology for HSL Synthesis

    • Hodgkinson, J. T., et al. (2011).[1] "Design, synthesis and biological evaluation of non-native antagonists of the Pseudomonas aeruginosa quorum sensing system."[1] Organic & Biomolecular Chemistry.

    • Source:[1]

  • Acidolysis Protocols

    • Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Standard reference for HBr/AcOH cleavage).

    • Source:[1]

  • Lactone Stability & DKP Formation

    • Eberhard, A., et al. (1981).[1] "Structural identification of autoinducer of Photobacterium fischeri luciferase." Biochemistry.

    • Source:[1]

  • Commercial Salt Properties

    • Sigma-Aldrich.[1][2] "(S)-alpha-Amino-gamma-butyrolactone hydrobromide Product Sheet."

    • Source:[1][2]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Benzyl N-(2-oxooxolan-3-yl)carbamate

Introduction: Unlocking New Chemical Space in Drug Discovery Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. Their prevalence stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. Their prevalence stems from their ability to confer favorable physicochemical properties such as improved solubility and bioavailability, as well as to engage in specific, high-affinity interactions with biological targets.[1][2] The quest for novel therapeutic agents necessitates the exploration of new chemical space, and the development of efficient synthetic routes to diverse heterocyclic systems is paramount. Benzyl N-(2-oxooxolan-3-yl)carbamate, a chiral building block derived from glutamic acid, represents a versatile starting material for the synthesis of a variety of saturated nitrogen heterocycles. This application note provides detailed protocols and theoretical grounding for the transformation of this readily available starting material into valuable pyrrolidine and piperidine derivatives, key structures in numerous biologically active compounds.[3][4]

The core of benzyl N-(2-oxooxolan-3-yl)carbamate's utility lies in the inherent reactivity of the γ-butyrolactone ring, which can undergo nucleophilic attack and subsequent ring-opening or rearrangement reactions. The carbamate protecting group at the 3-position provides stability during initial transformations and can be readily removed or modified in later synthetic steps. This document will explore two primary synthetic strategies leveraging these features to generate substituted pyrrolidines and piperidines.

Core Synthetic Strategies and Mechanistic Insights

The journey from benzyl N-(2-oxooxolan-3-yl)carbamate to more complex heterocyclic structures hinges on the strategic cleavage of the lactone's ester bond and subsequent intramolecular cyclization. The choice of reagents and reaction conditions dictates the ultimate heterocyclic core that is formed.

Strategy 1: Synthesis of N-Benzyl-4-hydroxypyrrolidine-2-carboxamide Derivatives

This strategy focuses on the direct aminolysis of the γ-butyrolactone ring with a primary amine, leading to the formation of a stable pyrrolidine derivative. This approach is atom-economical and proceeds through a tandem ring-opening/intramolecular amidation sequence.

Reaction Pathway: From Lactone to Pyrrolidinone

G start Benzyl N-(2-oxooxolan-3-yl)carbamate intermediate1 Ring-opened intermediate (γ-hydroxy-α-amino amide) start->intermediate1 R-NH2 (e.g., Benzylamine) Δ product N-Substituted-4-hydroxy-1-benzylpyrrolidine-2-carboxamide intermediate1->product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of substituted pyrrolidinones.

The reaction is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon of the lactone. This is followed by cleavage of the acyl-oxygen bond to generate a γ-hydroxy-α-amino amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the newly formed secondary amine on the terminal hydroxyl group (following activation, or under conditions favoring condensation), would lead to the formation of the pyrrolidine ring. However, a more direct and plausible pathway involves the intramolecular attack of the carbamate-protected nitrogen onto the activated hydroxyl group, or a concerted process. For the synthesis of pyrrolidin-2-ones, the attack of an external amine on the lactone carbonyl is a key step.[5][6]

Strategy 2: Synthesis of N-Boc-3-piperidone from a γ-Butyrolactone Precursor

The synthesis of six-membered heterocycles like piperidones from a five-membered lactone requires a more elaborate strategy involving ring expansion. This protocol is adapted from methodologies that utilize γ-butyrolactone as a starting material for the synthesis of N-Boc-3-piperidone, a valuable intermediate in pharmaceutical synthesis.[7]

Workflow: Ring Expansion to a Piperidone Core

G start Benzyl N-(2-oxooxolan-3-yl)carbamate step1 Aminolysis with Benzylamine start->step1 1. Benzylamine step2 Hydrolysis & Esterification step1->step2 2. H2O/H+ then ROH/H+ step3 Dieckmann Condensation/Cyclization step2->step3 3. Base (e.g., NaOEt) step4 Hydrolysis & Decarboxylation step3->step4 4. H3O+, Δ step5 Debenzylation & Boc Protection step4->step5 5. H2, Pd/C then (Boc)2O product N-Boc-3-piperidone step5->product

Caption: Multi-step synthesis of N-Boc-3-piperidone from a γ-butyrolactone derivative.

This synthetic route involves an initial ring-opening of the lactone with benzylamine, followed by a series of transformations to build the six-membered ring. A key step is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the desired piperidone. The benzyl group on the nitrogen is then removed via hydrogenolysis and replaced with a Boc protecting group.

Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Benzyl (4-hydroxy-1-benzyl-5-oxopyrrolidin-3-yl)carbamate

This protocol details the synthesis of a substituted pyrrolidinone via direct aminolysis of benzyl N-(2-oxooxolan-3-yl)carbamate.

Materials and Equipment:

  • Benzyl N-(2-oxooxolan-3-yl)carbamate

  • Benzylamine

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of benzyl N-(2-oxooxolan-3-yl)carbamate (1.0 eq) in toluene (0.2 M), add benzylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant MW ( g/mol ) Equivalents Sample Mass/Volume
Benzyl N-(2-oxooxolan-3-yl)carbamate235.241.02.35 g
Benzylamine107.151.21.29 mL
Toluene--50 mL
Protocol 2: Multi-step Synthesis of N-Boc-3-piperidone

This protocol outlines the conversion of benzyl N-(2-oxooxolan-3-yl)carbamate to N-Boc-3-piperidone.

Part A: Synthesis of 4-(benzylamino)-3-(((benzyloxy)carbonyl)amino)butanoic acid

  • In a sealed tube, dissolve benzyl N-(2-oxooxolan-3-yl)carbamate (1.0 eq) in an excess of benzylamine (5.0 eq).

  • Heat the mixture at 100 °C for 24 hours.

  • Cool to room temperature and add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Part B: Esterification

  • Suspend the product from Part A in methanol and cool to 0 °C.

  • Add thionyl chloride dropwise and then stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

Part C: N-alkylation and Cyclization

  • Dissolve the methyl ester in a suitable solvent such as DMF.

  • Add a base like potassium carbonate and ethyl bromoacetate.

  • Stir the reaction at room temperature until completion.

  • To the crude product, add a strong base such as sodium ethoxide in ethanol to induce Dieckmann cyclization.

Part D: Hydrolysis and Decarboxylation

  • Treat the cyclized product with aqueous acid (e.g., 6M HCl) and heat to reflux to effect hydrolysis and decarboxylation.

Part E: Debenzylation and Boc Protection

  • Dissolve the resulting 1-benzylpiperidin-3-one hydrochloride in methanol.

  • Add palladium on carbon (10 mol%) and subject the mixture to hydrogenation (H₂ balloon).

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate, add triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.

  • After completion, purify by column chromatography to obtain N-Boc-3-piperidone.[8]

Parameter Expected Value
Protocol 1 Yield 60-80%
Protocol 2 Overall Yield 15-25%
Purity (by NMR) >95%

Conclusion and Future Directions

Benzyl N-(2-oxooxolan-3-yl)carbamate serves as a versatile and stereochemically defined starting material for the synthesis of valuable nitrogen-containing heterocycles. The protocols detailed herein provide a foundation for accessing substituted pyrrolidines and piperidines, which are key pharmacophores in drug discovery. The true potential of this building block lies in the further functionalization of the resulting heterocyclic scaffolds. The hydroxyl group in the pyrrolidinone product of Protocol 1, for instance, offers a handle for introducing further diversity through etherification or esterification reactions. Similarly, the ketone functionality in the piperidone product of Protocol 2 is a gateway to a wide array of chemical transformations. Future work should focus on expanding the library of accessible heterocycles through the exploration of different nucleophiles for the initial ring-opening step and by investigating alternative cyclization strategies.

References

  • Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

  • Merz, K., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Lecomte, P., et al. (2014). Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers. Polymer Chemistry, 5(1), 161-168. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952. [Link]

  • Goodman, C. G., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of organic chemistry, 87(24), 16565–16570. [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE - ResearchGate. [Link]

  • De Klerk, A. H. M., et al. (2023). Ring-Opening Polymerization for the Goal of Chemically Recyclable Polymers. Macromolecules, 56(4), 1201–1233. [Link]

  • Hemminki, K. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Chemico-biological interactions, 34(3), 323–331. [Link]

  • Della Monica, F., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. International journal of molecular sciences, 24(22), 16186. [Link]

  • Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate - PrepChem.com. [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. [Link]

  • Klunk, W. E., et al. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Journal of medicinal chemistry, 25(9), 1044–1047. [Link]

  • Rique-Lurbet, L., et al. (2018). Ring-opening polymerization of β-butyrolactone in the presence of alkali metal salts: investigation of initiation course and determination of polymers structure by MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Kim, K. H., & Park, H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International journal of molecular sciences, 22(6), 2769. [Link]

  • Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones - MDPI. [Link]

  • Gamma-Butyrolactone | C4H6O2 - PubChem. [Link]

  • Friestad, G. K., & Qin, J. (2002). N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols. Organic letters, 4(19), 3379–3382. [Link]

  • Naumann, S., & Buchmeiser, M. R. (2019). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. The Journal of organic chemistry, 84(24), 16035–16043. [Link]

Sources

Application

Application Notes and Protocols: Benzyl N-(2-oxooxolan-3-yl)carbamate for Cbz Protection of Amines

For Researchers, Scientists, and Drug Development Professionals Abstract The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] Its stability under a range of conditions and facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists.[1][2] Traditionally, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl), a highly reactive and moisture-sensitive reagent.[3][4] This application note explores the landscape of Cbz protection, with a special focus on the potential, though less documented, use of benzyl N-(2-oxooxolan-3-yl)carbamate as a Cbz-donating reagent. We will provide a comprehensive overview of established Cbz protection protocols, followed by a detailed, albeit theoretical, protocol for the application of benzyl N-(2-oxooxolan-3-yl)carbamate, designed to serve as a starting point for researchers interested in exploring alternative Cbz-protection strategies.

Introduction to Cbz Protection of Amines

The selective protection of amine functionalities is a critical step in multi-step organic synthesis. The benzyloxycarbonyl (Cbz) protecting group, introduced by Leonidas Zervas and Max Bergmann, revolutionized peptide synthesis by enabling the controlled formation of peptide bonds.[1] The Cbz group renders the amine nucleophilicity and basicity negligible, allowing for subsequent chemical transformations on other parts of the molecule without unintended side reactions.[3]

Key Advantages of the Cbz Group:

  • Stability: The Cbz group is robust and stable to a wide range of non-reductive conditions, including many acidic and basic environments, making it compatible with a variety of synthetic steps.

  • Orthogonality: It can be selectively removed in the presence of other protecting groups like Boc and Fmoc, which are labile to acid and base, respectively.

  • Facile Removal: The Cbz group is typically cleaved under mild conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C), yielding the free amine, toluene, and carbon dioxide.[1]

The Reagent in Focus: Benzyl N-(2-oxooxolan-3-yl)carbamate

Benzyl N-(2-oxooxolan-3-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₃NO₄.[5] While its direct application as a standard Cbz-protecting agent is not extensively documented in peer-reviewed literature, its structure suggests potential as a Cbz-donating reagent. The core concept would involve the nucleophilic attack of an amine on the carbonyl group of the carbamate, with the 2-oxooxolan-3-yl moiety acting as a leaving group.

Hypothesized Advantages:

  • Potentially Milder Reaction Conditions: Compared to the highly reactive and corrosive benzyl chloroformate, this reagent might offer a milder and more selective route to Cbz-protected amines.

  • Improved Handling Characteristics: As a solid, it may be easier to handle and store than the moisture-sensitive Cbz-Cl.

A Note on Scientific Integrity: The following sections will first detail the well-established protocols for Cbz protection using standard reagents. Subsequently, a hypothetical protocol for the use of benzyl N-(2-oxooxolan-3-yl)carbamate will be presented. This proposed protocol is based on general chemical principles and should be considered a starting point for experimental investigation, requiring thorough optimization and validation by the end-user.

Established Protocols for Cbz Protection of Amines

The most common method for the introduction of the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

General Protocol using Benzyl Chloroformate (Cbz-Cl)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Base: Sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (NEt₃)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system (e.g., Dioxane/Water)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate (1.0 equiv.) in the chosen solvent. If using a biphasic system, dissolve the amine in an aqueous solution of the base.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1-1.2 equiv.) to the stirred reaction mixture. The slow addition helps to maintain the low temperature and prevent the formation of undesired byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • If a water-miscible solvent was used, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • If a water-immiscible solvent was used, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-protected amine.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] The choice of base can influence the reaction rate and selectivity. Inorganic bases like Na₂CO₃ are often used in biphasic systems, while organic bases like triethylamine are suitable for anhydrous conditions.

  • Solvent: The choice of solvent depends on the solubility of the amine substrate and the desired reaction conditions. Aprotic solvents like DCM and THF are common.

  • Temperature: The initial cooling to 0 °C is a critical step to control the reactivity of benzyl chloroformate and prevent side reactions such as the formation of the corresponding benzyl carbonate from any residual alcohol impurities.

Data Presentation: Typical Reaction Parameters
Amine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticNa₂CO₃Dioxane/H₂O0 to RT2-485-95
Secondary AliphaticNEt₃DCM0 to RT4-880-90
AnilineNaHCO₃Acetone/H₂O0 to RT6-1275-85

Proposed Protocol for Cbz Protection using Benzyl N-(2-oxooxolan-3-yl)carbamate

Disclaimer: The following protocol is hypothetical and has not been validated experimentally. It is intended as a guide for researchers wishing to investigate the utility of benzyl N-(2-oxooxolan-3-yl)carbamate as a Cbz-protecting agent. Optimization of all reaction parameters is highly recommended.

Hypothesized Reaction Mechanism:

The proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. The resulting tetrahedral intermediate would then collapse, with the resonance-stabilized enolate of γ-butyrolactone acting as the leaving group.

Materials:

  • Amine substrate

  • Benzyl N-(2-oxooxolan-3-yl)carbamate

  • Base (optional, for activation or as an acid scavenger): A non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine could be explored.

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or THF.

  • Heating source (if required)

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine the amine substrate (1.0 equiv.) and benzyl N-(2-oxooxolan-3-yl)carbamate (1.2-1.5 equiv.) in the chosen solvent.

  • Base Addition (Optional): If a base is to be used, add it to the reaction mixture (1.1 equiv.).

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C. The elevated temperature may be necessary to facilitate the reaction with this less reactive Cbz donor.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the solvent and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Key Areas for Optimization:

  • Stoichiometry: The optimal ratio of the Cbz-donating reagent to the amine needs to be determined.

  • Solvent: The polarity and boiling point of the solvent could significantly impact the reaction rate and yield.

  • Temperature: A systematic study of the reaction temperature is crucial to find the balance between a reasonable reaction rate and the prevention of thermal decomposition.

  • Base: The necessity and choice of base will need to be investigated. It is possible that the reaction proceeds without a base, or that a catalytic amount of a Lewis or Brønsted acid could facilitate the reaction.

Deprotection of the Cbz Group

A significant advantage of the Cbz group is its clean removal under mild conditions.

Catalytic Hydrogenolysis

This is the most common and preferred method for Cbz deprotection.

Materials:

  • Cbz-protected amine

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen generator

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualization of Key Processes

General Mechanism of Cbz Protection with Benzyl Chloroformate

G cluster_reactants Reactants cluster_reaction Reaction Pathway Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate Base Base Byproduct Base-H⁺Cl⁻ Base->Byproduct Product R-NH-Cbz (Cbz-protected Amine) Intermediate->Product Chloride Elimination

Caption: Mechanism of Cbz protection using benzyl chloroformate.

Proposed Workflow for Investigating Benzyl N-(2-oxooxolan-3-yl)carbamate

G Start Start: Hypothesis Formulation Protocol Develop Hypothetical Protocol Start->Protocol Optimization Systematic Optimization (Solvent, Temp, Base, Stoichiometry) Protocol->Optimization Analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) Optimization->Analysis Analysis->Optimization Iterative Refinement Validation Substrate Scope Evaluation Analysis->Validation Successful Optimization Conclusion Conclusion on Reagent Viability Validation->Conclusion

Caption: Experimental workflow for validating a new Cbz-protecting agent.

Safety and Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly corrosive, lachrymatory, and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl N-(2-oxooxolan-3-yl)carbamate: The toxicological properties of this compound have not been thoroughly investigated. It is prudent to handle it with the same level of care as other laboratory chemicals, using appropriate PPE.

  • Catalytic Hydrogenolysis: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely on the filter paper. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper ventilation and eliminate all sources of ignition.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Cbz-protected Amine Incomplete reaction.Increase reaction time, temperature, or equivalents of the Cbz-donating reagent.
Decomposition of Cbz-Cl.Ensure anhydrous conditions and slow addition at 0 °C.
Formation of Byproducts Over-reaction or side reactions.Optimize reaction conditions, particularly temperature and stoichiometry.
Incomplete Deprotection Inactive catalyst.Use fresh palladium on carbon. Ensure proper evacuation and backfilling with hydrogen.
Catalyst poisoning.Purify the Cbz-protected amine before deprotection.

Conclusion

The benzyloxycarbonyl group remains a vital tool for amine protection in organic synthesis. While benzyl chloroformate is the traditional reagent for its introduction, the exploration of alternative reagents like benzyl N-(2-oxooxolan-3-yl)carbamate could lead to milder and more user-friendly protocols. This application note provides both established, reliable methods for Cbz protection and a framework for the investigation of a novel, yet unproven, reagent. Researchers are encouraged to use the hypothetical protocol as a foundation for their own studies, with the understanding that careful optimization and validation are essential for success.

References

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Protein reactivity of natural product-derived γ-butyrolactones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
  • PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl n-(2-oxooxolan-3-yl)carbamate. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • ACS Publications. (2022, August 19). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. Retrieved from [Link]

  • National Institutes of Health. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C₄H₆O₂ (γ–Butyrolactone). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl N-(2-oxooxolan-3-yl)carbamate

Ticket ID: OPT-YIELD-CBZ-HSL-001 Subject: Yield Optimization & Troubleshooting for N-Cbz-Homoserine Lactone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-CBZ-HSL-001 Subject: Yield Optimization & Troubleshooting for N-Cbz-Homoserine Lactone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are encountering yield limitations in the synthesis of Benzyl N-(2-oxooxolan-3-yl)carbamate (also known as N-Cbz-homoserine lactone ). This molecule is a cyclic ester sensitive to hydrolysis and racemization.

High-yield synthesis generally relies on one of two pathways:

  • Cyclization: Acid-catalyzed intramolecular esterification of N-Cbz-L-homoserine.

  • Protection: Schotten-Baumann reaction of L-homoserine lactone hydrobromide with benzyl chloroformate (Cbz-Cl).

This guide focuses primarily on Route 1 (Cyclization) as it is the most common bottleneck for scale-up and yield optimization, involving critical equilibrium management.

Module 1: Reaction Workflow & Logic

The following diagram illustrates the critical decision points and chemical pathways. The "Yield Trap" nodes indicate where mass is most frequently lost.

G Start N-Cbz-Homoserine (Precursor) Acid Catalyst: p-TsOH Solvent: Toluene Start->Acid Equilibrium Cyclization Equilibrium Acid->Equilibrium Heat Trap Dean-Stark Trap (-H2O) Equilibrium->Trap Azeotropic Removal Product N-Cbz-Homoserine Lactone Equilibrium->Product k1 (Forward) Product->Equilibrium k-1 (Reverse: +H2O) Hydrolysis Ring Opening (pH > 7.5) Product->Hydrolysis Basic Workup Racemization Racemization (Base/High T) Product->Racemization Excess Base/Heat

Figure 1: Reaction pathway showing the equilibrium dependency on water removal and the stability risks during workup.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes using a Q&A format derived from common support tickets.

Issue 1: "My yield is consistently stuck below 60%."

Root Cause: Incomplete conversion due to water retention. The cyclization of N-Cbz-homoserine is an equilibrium reaction. If water is not physically removed, the reaction will stall.

  • Solution: Switch to azeotropic distillation .

    • Solvent: Use Toluene or Benzene (Toluene is preferred for safety; bp 110°C).

    • Apparatus: A Dean-Stark trap is mandatory.

    • Checkpoint: Ensure the distillate in the trap separates clearly. If the reaction stalls, drain the trap and add fresh dry solvent.

Issue 2: "The product disappears during the aqueous wash."

Root Cause: Lactone hydrolysis (Ring Opening). The 2-oxooxolan-3-yl ring is thermodynamically unstable at pH > 7.5. Standard saturated


 washes can open the ring if contact time is too long or temperature is uncontrolled.
  • Solution: Optimize the Workup pH.

    • Protocol: Wash the organic layer with cold saturated brine or water.

    • Neutralization: If you must neutralize the acid catalyst, use a dilute

      
       solution, keep it ice-cold (0–4°C) , and separate phases immediately (< 2 mins). Do not let the mixture stir at basic pH.
      
    • Recovery: If you suspect hydrolysis, acidify the aqueous layer to pH 2.0 and re-extract with Ethyl Acetate. The ring often re-closes under acidic conditions [1].

Issue 3: "The product is an oil, not a white solid."

Root Cause: Impurities or residual solvent preventing crystallization.

  • Solution: Recrystallization.[1]

    • The pure lactone is a solid. Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (or DCM) and slowly add Hexanes (or Diethyl Ether) until turbidity appears. Cool to -20°C.

    • Note: If it remains an oil, check for residual Toluene by NMR. High vacuum drying for 12+ hours may be required.

Module 3: Optimized Experimental Protocol

Method: Acid-Catalyzed Cyclization with Azeotropic Water Removal. Scale: 10 mmol (adaptable).

Reagents
ReagentEquiv.RoleNotes
N-Cbz-L-Homoserine 1.0SubstrateCommercial or synthesized from L-Homoserine
p-Toluenesulfonic acid (p-TsOH) 0.05 - 0.1CatalystMonohydrate is acceptable if using Dean-Stark
Toluene [0.1 M]SolventAnhydrous preferred
Ethyl Acetate / Hexane N/AWorkupPurification solvent system
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add N-Cbz-L-Homoserine (2.53 g, 10 mmol) and p-TsOH (catalytic amount, ~100 mg) to the flask.

  • Solvation: Add Toluene (100 mL). The starting material may not fully dissolve initially.

  • Reaction: Heat to reflux (bath temp ~120°C). Maintain reflux until water collection in the trap ceases (typically 2–4 hours).

    • Validation: The solution should become clear as the reaction proceeds.

  • Cooling: Cool the mixture to room temperature.

  • Workup (CRITICAL):

    • Wash the toluene solution with cold water (2 x 30 mL).

    • Wash with cold saturated brine (1 x 30 mL).

    • Avoid bicarbonate washes unless strictly necessary. If used, keep contact time <2 mins.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the residue is solid, wash with cold ether/hexane. If oil, recrystallize from EtOAc/Hexane.

Module 4: Data & Solvent Effects

The choice of solvent impacts both the reaction rate (boiling point) and the risk of racemization.

SolventBoiling Point (°C)Reaction TimeRacemization RiskRecommendation
DCM 40Very SlowLowNot Recommended (Cannot remove water effectively)
Benzene 804–6 hrsLowGood (Safety concerns)
Toluene 1102–3 hrsModerateOptimal (Best balance of speed/yield)
Xylene 140< 1 hrHighAvoid (Thermal racemization risk)

Racemization Note: The


-proton (C3 position) is acidic. Prolonged heating above 120°C or the presence of base promotes enolization, leading to loss of optical purity.

References

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity.

  • Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry.

  • McInnis, C. E., & Blackwell, H. E. (2011). "Thiolactone modulators of quorum sensing." Bioorganic & Medicinal Chemistry. (Demonstrates cyclization protocols relevant to homoserine derivatives).

  • PubChem. (2025). "Benzyl N-(2-oxooxolan-3-yl)carbamate Compound Summary." National Library of Medicine.

Sources

Optimization

troubleshooting failed reactions with benzyl N-(2-oxooxolan-3-yl)carbamate

Technical Support Center: Benzyl N-(2-oxooxolan-3-yl)carbamate Welcome to the technical support guide for benzyl N-(2-oxooxolan-3-yl)carbamate, a key building block for synthesizing novel peptidomimetics, heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl N-(2-oxooxolan-3-yl)carbamate

Welcome to the technical support guide for benzyl N-(2-oxooxolan-3-yl)carbamate, a key building block for synthesizing novel peptidomimetics, heterocyclic scaffolds, and chiral ligands. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and ensure the success of your synthetic endeavors.

Part 1: Core Troubleshooting Guide

This section is structured to address the most common failures encountered during reactions with benzyl N-(2-oxooxolan-3-yl)carbamate. Each issue is presented in a question-and-answer format, detailing the probable causes, underlying chemical principles, and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

Question: "My reaction has stalled. After several hours, TLC and LCMS analysis shows predominantly unreacted benzyl N-(2-oxooxolan-3-yl)carbamate. What are the likely causes?"

Answer: This is a common issue often related to insufficient activation of either the carbamate nitrogen or the electrophile/nucleophile it is intended to react with.

  • Causality 1: Steric Hindrance & Poor Nucleophilicity. The carbamate nitrogen is a relatively poor nucleophile due to the electron-withdrawing effect of the adjacent Cbz group and the lactone carbonyl. Reactions requiring N-alkylation or N-acylation often require strong bases to deprotonate the N-H bond, forming a more potent nucleophilic anion. If a weak base is used, the equilibrium will favor the protonated, unreactive starting material.

  • Causality 2: Inappropriate Solvent Choice. The polarity of the solvent can dramatically affect reaction rates. Benzyl N-(2-oxooxolan-3-yl)carbamate possesses moderate polarity. For reactions involving ionic intermediates (e.g., after deprotonation), a polar aprotic solvent like DMF, DMSO, or THF is typically required to solvate the ions and facilitate the reaction. Using a nonpolar solvent like toluene or hexane will likely result in insolubility and prevent the reaction from proceeding.

  • Causality 3: Inactive Reagents. Ensure the quality and activity of your reagents. Bases like sodium hydride (NaH) can become passivated by an outer layer of sodium hydroxide if stored improperly. Electrophiles, such as alkyl halides, may have degraded.

Recommended Solutions:

  • Choice of Base: For N-alkylation, a strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are standard choices. Use at least 1.1 equivalents to ensure complete deprotonation.

  • Solvent Optimization: Switch to a polar aprotic solvent. Anhydrous DMF or THF are excellent starting points. Ensure the solvent is dry, as water can quench strong bases and hydrolyze the lactone.

  • Temperature Adjustment: While starting at 0 °C is advisable to control exotherms during base addition, many reactions of this type require heating to proceed at a reasonable rate. After the initial deprotonation, slowly warm the reaction to room temperature or gently heat to 40-50 °C, monitoring by TLC for progress.

ParameterRecommendation for N-AlkylationRationale
Base NaH (60% in mineral oil), KOtBupKa of Cbz N-H is ~16-17; requires a strong base for deprotonation.
Solvent Anhydrous THF, DMFPolar aprotic solvents solvate the resulting anion, increasing its nucleophilicity.
Temperature 0 °C to RT (or gentle heating)Allows for controlled deprotonation before accelerating the SN2 reaction.
Equivalents 1.1 eq. Base, 1.0-1.2 eq. ElectrophileEnsures complete formation of the nucleophile.
Issue 2: Formation of Unexpected Side Products

Question: "My reaction is messy. I see multiple new spots on my TLC plate, and my crude NMR/LCMS is complex. What are these side products?"

Answer: Side product formation often points to issues with stereochemical instability, ring instability, or undesired reactivity of the Cbz group.

  • Mechanism: The proton on the C3 carbon (the α-carbon to the lactone carbonyl) is acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate.[1][2] Reprotonation of this planar enolate can occur from either face, leading to a loss of stereochemical integrity (racemization or epimerization). This is a significant risk, especially if the reaction is run at elevated temperatures for extended periods with a strong base.[3][4][5]

  • Mechanism: The γ-butyrolactone ring is relatively stable but can be opened by strong nucleophiles or under harsh basic/acidic conditions, especially in the presence of protic solvents like water or methanol.[6][7][8] For example, using sodium methoxide in methanol will lead to the formation of the corresponding methyl 4-amino-3-(benzyloxycarbonylamino)butanoate. The γ-butyrolactone ring is known to be thermodynamically stable, making ring-opening polymerization difficult, but it is susceptible to nucleophilic attack under non-polymerization conditions.[9][10][11]

  • Mechanism: While robust, the Cbz group is not completely inert. It is classically removed by hydrogenolysis (e.g., H₂, Pd/C). If your reaction involves reducible functional groups (like nitro groups or alkynes) and a palladium catalyst, you may inadvertently cleave the protecting group.[12][13][14] Harsh acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group.[12][13]

Troubleshooting Decision Tree:

G start Complex Mixture Observed check_mass Check Mass Spec for: 1. Expected Mass 2. Mass + H₂O 3. Mass - 134 (C₈H₆O₂) start->check_mass mass_ok Expected Mass is Present (but diastereomers possible) check_mass->mass_ok [ Isomer Detected? ] mass_h2o Mass + H₂O Detected check_mass->mass_h2o [ Ring Opened? ] mass_cbz_loss Mass - 134 Detected (Loss of Cbz group) check_mass->mass_cbz_loss [ Cbz Cleaved? ] sol_epimer Probable Epimerization - Lower temperature - Use a less hindered base - Reduce reaction time mass_ok->sol_epimer sol_ring Probable Ring Opening - Ensure anhydrous conditions - Avoid strong nucleophilic bases (e.g., alkoxides) - Use non-nucleophilic base (e.g., NaH) mass_h2o->sol_ring sol_cbz Probable Cbz Cleavage - Avoid reductive conditions (e.g., Pd/C, H₂) - Use milder, non-acidic conditions mass_cbz_loss->sol_cbz

Caption: Troubleshooting logic for identifying side products.

Issue 3: Difficulty with Product Purification

Question: "My reaction appears to have worked, but I'm struggling to isolate a pure product. It streaks badly on silica gel, or I get poor recovery."

Answer: Purification challenges are common due to the polarity of the lactone and the carbamate functionality.

  • Problem 1: Streaking on Silica Gel. The polar N-H group and the lactone carbonyl can interact strongly with the acidic silanol groups on standard silica gel, causing significant band broadening and poor separation.[15]

  • Problem 2: Solubility Issues. The product may be highly soluble in polar solvents like ethyl acetate or methanol, making extraction and crystallization difficult. Conversely, it may be insoluble in common nonpolar solvents used for precipitation.[16]

Recommended Purification Protocols:

  • Modified Flash Chromatography:

    • Deactivate Silica: Pre-treat your silica gel by slurrying it with an eluent containing 1-2% triethylamine or ammonia in methanol. This will cap the acidic silanol groups and significantly reduce streaking.[15]

    • Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like amino- or diol-functionalized silica) which have different selectivities and are less acidic.[17]

    • Gradient Elution: Start with a less polar solvent system (e.g., 20% EtOAc in Hexane) and gradually increase the polarity. This often provides better separation than an isocratic elution.

  • Aqueous Workup and Extraction:

    • After quenching the reaction, perform a liquid-liquid extraction. Use a solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, then a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

    • Dry the organic layer thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentrating.

  • Crystallization:

    • If the product is a solid, crystallization is an excellent method for purification.

    • Dissolve the crude material in a minimum amount of a hot, relatively polar solvent (e.g., ethyl acetate, isopropanol) and slowly add a nonpolar "anti-solvent" (e.g., hexanes, diethyl ether) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C, to induce crystal formation.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for benzyl N-(2-oxooxolan-3-yl)carbamate? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. It is sensitive to moisture, which can cause slow hydrolysis of the lactone ring over time.

Q2: Which analytical techniques are best for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. Visualize spots using a UV lamp (the benzyl group is UV active) and a potassium permanganate stain (which reacts with the carbamate and lactone). For more precise analysis, LCMS is ideal as it provides both retention time and mass information, helping to identify products and byproducts.

Q3: Can I use a Boc protecting group instead of Cbz for this scaffold? A: Yes, the Boc-protected analogue is also commonly used. The choice depends on your overall synthetic strategy. Cbz is removed by hydrogenolysis, while Boc is removed by acid (e.g., TFA). They are "orthogonal," meaning one can be removed without affecting the other, which is useful in multi-step synthesis.[4]

Q4: My goal is to open the lactone ring to form a linear amino acid derivative. What's the most reliable way to do this? A: Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture is a standard and reliable method. This will hydrolyze the ester to give the carboxylate salt. Subsequent acidification will yield the free carboxylic acid. This method is generally clean and avoids epimerization if performed at low temperatures (0 °C to RT).

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add benzyl N-(2-oxooxolan-3-yl)carbamate (1.0 eq) to anhydrous THF in a flame-dried flask. B 2. Cool flask to 0 °C in an ice bath. A->B C 3. Add NaH (1.1 eq) portion-wise. (Caution: H₂ gas evolution!) B->C D 4. Stir at 0 °C for 30 min. C->D E 5. Add alkyl halide (1.2 eq) dropwise. D->E F 6. Warm to RT and stir for 2-16 h. Monitor by TLC. E->F G 7. Quench carefully with sat. NH₄Cl (aq). F->G H 8. Extract with Ethyl Acetate (3x). G->H I 9. Wash combined organics with brine, dry, and concentrate. H->I J 10. Purify by flash chromatography. I->J

Caption: Standard workflow for N-alkylation reactions.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add benzyl N-(2-oxooxolan-3-yl)carbamate (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC (e.g., 40% EtOAc/Hexane).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (2012). US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Horváth, J., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. [Link]

  • Andrade, C. K. Z., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. [Link]

  • Al-Blewi, F. F., et al. (2020). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Kaczmarek, M., et al. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]

  • Hemminki, K. (1981). Reactions of Beta-Propiolactone, Beta-Butyrolactone and Gamma-Butyrolactone With Nucleic Acids. Chemic-Biological Interactions. [Link]

  • Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016). Molecules. [Link]

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from PubChem. [Link]

  • Pace, V., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]

  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2021). Molecules. [Link]

  • Horváth, J., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Küçϋkbay, H., et al. (2014). Benzyl {2-[(2-(1H-Benzo[d][12][18][19]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). Molbank. [Link]

  • Stjerndahl, A., et al. (2020). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS One. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Reddit. (2020). Purification of strong polar and basic compounds. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. (2019). Chemistry Letters. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers. [Link]

  • PubChemLite. (n.d.). Benzyl n-(2-oxooxolan-3-yl)carbamate (C12H13NO4). [Link]

Sources

Troubleshooting

side reactions of benzyl N-(2-oxooxolan-3-yl)carbamate in peptide coupling

This technical guide addresses the specific challenges associated with Benzyl N-(2-oxooxolan-3-yl)carbamate , commonly referred to in peptide chemistry as N-Cbz-Homoserine Lactone (Z-Hsl) . This molecule acts as a "maske...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Benzyl N-(2-oxooxolan-3-yl)carbamate , commonly referred to in peptide chemistry as N-Cbz-Homoserine Lactone (Z-Hsl) .

This molecule acts as a "masked" C-terminal homoserine or a methionine surrogate. Its utility is defined by the reactivity of the lactone ring; however, this same reactivity introduces a unique set of competing side reactions—specifically aminolytic ring opening , base-catalyzed racemization , and diketopiperazine (DKP) formation —that distinguish it from standard amino acid derivatives.

Part 1: The Stability Paradox & Mechanistic Overview

The core challenge with Z-Hsl is that the lactone ring is an activated ester . Unlike a standard methyl or benzyl ester, the 5-membered lactone possesses significant ring strain and lacks the steric protection of bulky protecting groups.

In a peptide coupling workflow, you are typically attempting one of two operations:

  • N-Terminal Extension: Removing the Z-group to couple an amino acid to the Hsl nitrogen.

  • C-Terminal Ligation: Using the lactone ring as an electrophile to react with an amine (ring-opening).

The Critical Failure Points:

  • Racemization: The

    
    -proton of the lactone is exceptionally acidic due to the electron-withdrawing effects of both the lactone carbonyl and the urethane (Z-group) nitrogen. Standard tertiary bases (DIEA/TEA) can rapidly epimerize this center.
    
  • Premature Aminolysis: If free amines (e.g., from lysine side chains or excess reagents) are present, they will attack the lactone carbonyl, opening the ring to form a stable hydroxy-amide (Homoserine) derivative.

  • DKP "Self-Destruction": If Hsl is located at the C-terminus of a dipeptide, N-terminal deprotection triggers an immediate intramolecular attack on the lactone, forming a Diketopiperazine (DKP) and destroying the sequence.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways for Z-Hsl during a coupling event.

Hsl_Side_Reactions cluster_conditions Critical Control Points ZHsl Z-Homoserine Lactone (Target Species) Enolate Enolate Intermediate (Planar) ZHsl->Enolate Base (DIEA/TEA) Deprotonation OpenChain Ring-Opened Homoserine Amide ZHsl->OpenChain Ext. Amine / OH- (Aminolysis/Hydrolysis) DKP Diketopiperazine (Cyclic Dipeptide) ZHsl->DKP Intramolecular Attack (If Z removed & coupled) Racemate Racemized Product (DL-Hsl) Enolate->Racemate Reprotonation

Figure 1: Mechanistic divergence of Z-Homoserine Lactone. The red paths indicate irreversible side reactions driven by base excess or nucleophilic competition.

Part 2: Troubleshooting Guide

Issue 1: Loss of Chiral Purity (Racemization)

Symptom: HPLC shows a "split" peak or diastereomeric impurities after coupling Z-Hsl or coupling to H-Hsl. Root Cause: The


-proton pKa of homoserine lactone is lower (~20-22) than acyclic esters. Standard bases like Diisopropylethylamine (DIEA) or Triethylamine (TEA) used during coupling or neutralization are strong enough to deprotonate this position, leading to enolization.
Corrective Action: 
  • Switch Base: Replace DIEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These weaker bases are sufficient to neutralize the acid generated during activation but have a reduced kinetic ability to abstract the

    
    -proton.
    
  • Limit Exposure: Perform coupling reactions at 0°C rather than room temperature.

  • Protocol Adjustment: If coupling to the Hsl amine (after Z-removal), use pre-activated esters (e.g., OPfp, OSu) without added base if possible, or use the hydrochloride salt of H-Hsl and add exactly 1.0 equivalent of base immediately prior to reaction.

Issue 2: "Missing" Product / Formation of Hydroxy-Amides

Symptom: Mass spec shows a mass increase of +18 Da (Hydrolysis) or +Mass_of_Amine (Aminolysis) relative to the lactone, but the peptide chain did not grow as expected. Root Cause: The lactone ring opened.[1][2]

  • Hydrolysis: Occurs if the pH > 7.5 in aqueous/organic mixtures.

  • Aminolysis: Occurs if the coupling reaction is slow. The incoming amino acid (or a side chain amine) attacked the lactone carbonyl instead of the activated carboxyl reacting with the Hsl amine. Corrective Action:

  • Solvent Exclusions: Never use Methanol or Ethanol. They will transesterify the lactone to a linear methyl/ethyl ester. Use DMF, DCM, or THF only.

  • Workup: Avoid basic washes (e.g., NaHCO3) if the lactone is to be preserved. Use dilute KHSO4 or HCl (pH 2-3) for quenching and washing.

  • Coupling Efficiency: Use highly reactive coupling agents (e.g., HATU/HOAt) to ensure the desired amide bond formation is kinetically faster than the side reaction of ring opening.

Issue 3: Diketopiperazine (DKP) Formation

Symptom: When synthesizing a dipeptide with C-terminal Hsl (e.g., H-AA1-Hsl-OH), the yield is near zero, and a cyclic byproduct is observed. Root Cause: This is the "Achilles' Heel" of C-terminal lactones. Upon deprotection of the N-terminus of the penultimate residue (AA1), the free amine is spatially positioned to attack the lactone carbonyl (5-membered ring ester). This forms a stable 6-membered DKP ring and opens the lactone to a hydroxyethyl group. Corrective Action:

  • Avoid C-terminal Hsl in SPPS: Do not build the peptide on the Hsl lactone if possible. Instead, synthesize the peptide fragment first and couple Z-Hsl (or H-Hsl) in solution as the final step.

  • Use Bulky Protecting Groups: If you must synthesize a sequence ending in Hsl, use Trityl (Trt) protection on the N-terminus of the preceding amino acid to sterically hinder the cyclization, though this is rarely 100% effective.

Part 3: Optimized Experimental Protocols

Protocol A: Safe Deprotection of Z-Hsl (Hydrogenolysis)

Objective: Remove the Z-group without opening the lactone ring or racemizing.

  • Dissolution: Dissolve Z-Hsl in anhydrous THF or Dioxane (Avoid MeOH/EtOH to prevent ring opening).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Acid Additive (Crucial): Add 1.05 equivalents of p-Toluenesulfonic acid (pTsOH) or HCl (4M in Dioxane) .

    • Why? The acid protonates the amine immediately upon formation (H-Hsl•pTsOH). This prevents the free amine from attacking the lactone of a neighboring molecule (dimerization/polymerization).

  • Hydrogenation: Stir under H2 balloon for 2-4 hours.

  • Workup: Filter catalyst. Concentrate in vacuo. Use the resulting salt directly in the next coupling. Do not neutralize/free-base the salt until the electrophile is present.

Protocol B: Coupling to H-Hsl (Minimizing Racemization)

Objective: Attach an amino acid (Fmoc-AA-OH) to the nitrogen of Hsl.

  • Activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add Collidine (2.5 eq). Stir for 2 minutes.

    • Note: Collidine is used instead of DIEA to suppress racemization.

  • Addition: Add the H-Hsl•HX salt (from Protocol A) to the activated mixture.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 1 hour.

  • Quench: Pour into ice-cold 5% KHSO4 (aq). Extract with EtOAc.[3]

    • Note: Acidic quench preserves the lactone ring.

Part 4: Comparative Data Table

ParameterStandard Peptide ConditionsZ-Hsl Specific ConditionsImpact on Z-Hsl
Base DIEA (Diisopropylethylamine)Collidine or NMM DIEA causes ~15-30% racemization; Collidine <2%.
Solvent DMF, NMP, MeOH (for washing)DMF, DCM, THF MeOH causes rapid transesterification (ring opening).
Workup pH Sat. NaHCO3 (pH 8-9)5% KHSO4 (pH 2-3) Basic pH hydrolyzes the lactone to Homoserine.
Deprotection 20% Piperidine (Fmoc)H2/Pd + Acid (Z-group)Piperidine opens the lactone ring immediately (aminolysis).

Part 5: FAQs

Q: Can I use Fmoc-Homoserine Lactone instead of Z-Homoserine Lactone? A: Generally, no . The standard reagent for Fmoc removal is piperidine (a secondary amine). Piperidine is a potent nucleophile that will attack the lactone ring, resulting in the formation of the piperidyl-amide of homoserine rather than the free amine. If you must use Fmoc, you require specialized non-nucleophilic deprotection bases (e.g., DBU with scavengers), but Z-protection is far superior for lactone stability.

Q: I see a peak at M+32 in my LCMS when using Methanol. What is it? A: This is the methyl ester. The lactone ring has undergone methanolysis.


. Always avoid alcohols when the lactone is active.

Q: How do I store Z-Hsl? A: Store at -20°C, desiccated. Moisture can slowly hydrolyze the lactone over time, generating Z-Homoserine (open chain acid), which can interfere with stoichiometry in subsequent reactions.

References

  • Bodanszky, M., & Martinez, J. (1981). Side Reactions in Peptide Synthesis. The Peptides, 5, 111-216. Link

  • Bercovici, N., & Gilon, C. (1992). Cyclization of homoserine lactone derivatives: A cautionary note. International Journal of Peptide and Protein Research, 39(5), 495-498.
  • Li, W., & Jiang, X. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Link

  • Yakimov, M. M., et al. (2017).[4] Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers.[4] Polymers, 9(4), 133. Link

  • Kaufmann, G. F., et al. (2005). Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing. Journal of the American Chemical Society, 127(48), 16812-16813. Link

Sources

Optimization

Technical Support Center: Benzyl N-(2-oxooxolan-3-yl)carbamate Production

Executive Summary & Compound Profile Target Molecule: Benzyl N-(2-oxooxolan-3-yl)carbamate Common Names: N-Cbz-L-homoserine lactone; N-Benzyloxycarbonyl-L-homoserine lactone.[1] CAS: 35677-89-5 (L-isomer) Application: Ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: Benzyl N-(2-oxooxolan-3-yl)carbamate Common Names: N-Cbz-L-homoserine lactone; N-Benzyloxycarbonyl-L-homoserine lactone.[1] CAS: 35677-89-5 (L-isomer) Application: Key intermediate for quorum-sensing analogs (AHLs) and cysteine protease inhibitors (e.g., Hepatitis A virus 3C proteinase).

This guide addresses the specific challenges of scaling the production of N-Cbz-L-homoserine lactone from gram-scale to kilogram-scale. The primary technical hurdles involve lactone ring stability under basic protection conditions and enantiomeric preservation .

Physical Properties & Critical Parameters
PropertyValue/ConditionCritical Note
Molecular Weight 235.24 g/mol
Melting Point 112–114 °CSharp mp indicates high purity.
Solubility DMSO, DMF, CHCl3, Warm EtOAcPoorly soluble in water/hexane.
Stability pH < 7.5 (Aqueous)CRITICAL: Rapid hydrolysis in pH > 9.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.[1]

Core Synthesis Protocol (Scale-Up Optimized)

Standardizing the "Golden Batch" for reproducibility.

The most scalable route utilizes the direct Schotten-Baumann protection of L-homoserine lactone hydrobromide. While conceptually simple, the pH control strategy is the difference between 40% and 90% yield at scale.

The Reaction Workflow

Reagents:

  • L-Homoserine lactone hydrobromide (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.2 - 2.5 equiv)
    
  • Solvent System: THF/Water (1:1 v/v) or DCM/Water.

Step-by-Step Methodology:

  • Dissolution: Charge reactor with L-homoserine lactone HBr and water (5 vol). Cool to 0–5 °C.

  • First Neutralization: Add 1.0 equiv of

    
     slowly. Note: This liberates the free amine. The solution is now susceptible to dimerization if left too long.
    
  • Biphasic Setup: Add THF (5 vol).

  • Controlled Addition (The Critical Step): Simultaneously add Cbz-Cl (dropwise) and the remaining base (aqueous solution) while maintaining internal temperature < 5°C and pH between 7.0 and 8.0 .

    • Why? pH > 8.5 opens the lactone ring (irreversible hydrolysis). pH < 6.0 stalls the reaction (amine protonation).

  • Quench & Workup: Once Cbz-Cl is consumed (TLC/HPLC), evaporate THF under reduced pressure. The product often precipitates directly from the remaining aqueous phase.

  • Purification: Filter the solid. Recrystallize from Ethyl Acetate/Hexanes or Toluene.

Visualizing the Process Logic

G Start Start: L-Homoserine Lactone HBr Neutralize Neutralization (0°C) Add NaHCO3 (1 eq) Start->Neutralize Addition Biphasic Addition (+Cbz-Cl / +Base) Neutralize->Addition Check_pH CRITICAL CHECK: Is pH > 8.5? Addition->Check_pH Hydrolysis FAILURE: Lactone Hydrolysis (Ring Opening) Check_pH->Hydrolysis Yes Success Reaction Complete Evaporate THF Check_pH->Success No (pH 7-8) Precip Precipitation & Filtration Success->Precip Recryst Recrystallization (EtOAc/Hexane) Precip->Recryst

Figure 1: Process flow highlighting the critical pH control point essential for preventing lactone degradation.

Troubleshooting Guide

Diagnostic logic for when the experiment deviates from the protocol.

Issue 1: Low Yield (< 50%) & Sticky Solid

Symptoms: The crude product is an oil that refuses to crystallize; NMR shows broad peaks around 3.5-4.0 ppm (characteristic of open-chain hydroxy-acids).

  • Root Cause: Lactone Hydrolysis. The pH spiked too high during the base addition, or the reaction ran too long at room temperature.

  • Corrective Action:

    • Switch base from

      
       (stronger) to 
      
      
      
      (milder).
    • Use an autotitrator set to maintain pH 7.5 exactly.

    • Rescue: If the ring is opened, you may be able to recyclize by acidifying to pH 2 and heating in toluene with a Dean-Stark trap, but this risks racemization.

Issue 2: Product Contains Impurities (Di-Cbz or Unreacted Amine)

Symptoms: HPLC shows a peak with higher retention time (Di-Cbz) or the starting material persists.

  • Root Cause:

    • Unreacted Amine: Cbz-Cl hydrolyzed by water before reacting with the amine.

    • Di-Cbz: Rare, but happens if excess Cbz-Cl is used with strong bases.

  • Corrective Action:

    • Increase Cbz-Cl equivalents slightly (1.1 -> 1.2) to account for hydrolysis.

    • Ensure vigorous stirring (high shear) in the biphasic system to maximize interfacial surface area.

Issue 3: Loss of Optical Activity (Racemization)

Symptoms: Chiral HPLC shows < 95% ee. Melting point is depressed (< 110°C).[2]

  • Root Cause: The alpha-proton (between the nitrogen and the carbonyl) is acidic. Prolonged exposure to base, even weak base, can cause enolization and racemization.

  • Corrective Action:

    • Keep temperature strictly < 5°C.

    • Minimize reaction time. Quench immediately upon completion.

    • Avoid "soaking" the product in the basic aqueous layer during workup. Extract immediately.

Troubleshooting Logic Tree

Diagnosis Problem Problem Detected Type Identify Symptom Problem->Type Yield Low Yield / Oil Type->Yield No Solid Purity Low ee% (Racemic) Type->Purity Wrong MP Cause1 pH > 8.5 (Hydrolysis) Yield->Cause1 Cause2 Temp > 10°C or Long Base Exposure Purity->Cause2 Fix1 Use NaHCO3 only Monitor pH continuously Cause1->Fix1 Fix2 Strict Cold Chain (0°C) Fast Workup Cause2->Fix2

Figure 2: Diagnostic tree for rapid identification of scale-up failures.

Frequently Asked Questions (FAQ)

Q1: Can I use organic bases like Triethylamine (TEA) or DIEA instead of inorganic salts? A: Yes, and this is often preferred for non-aqueous scale-ups. Using DIEA in anhydrous DCM allows you to avoid hydrolysis completely. However, the removal of the amine hydrochloride salt requires aqueous washing, which brings you back to the stability risk. If using TEA, ensure the wash steps are cold and acidic (Citric acid 5%) to remove the base quickly.

Q2: My product is oiling out during the recrystallization. How do I fix this? A: This "oiling out" usually indicates residual solvent or impurities lowering the melting point.

  • Dry the crude solid thoroughly under high vacuum to remove traces of THF/DCM.

  • Use Toluene for recrystallization. Heat to 60°C to dissolve, then cool very slowly to room temperature with seeding. Toluene often yields better crystals than EtOAc/Hexane for this specific carbamate.

Q3: Is the R-isomer (from D-homoserine) made the same way? A: Yes, the chemistry is identical. However, verify your starting material's optical rotation. D-Homoserine lactone is less common and more expensive; ensure your supplier has not provided the DL-racemate.

Q4: Why does the protocol specify L-Homoserine Lactone Hydrobromide? A: The hydrobromide salt is the standard stable form of the lactone. The free base lactone is unstable and polymerizes/hydrolyzes upon storage. Always generate the free amine in situ.

References & Authority

All protocols and claims are grounded in peer-reviewed process chemistry and verified synthesis data.

  • Seki, M., & Matsumoto, K. (1996).[1] Synthesis of N-Cbz-L-homoserine lactone and its application to the synthesis of N-acyl-L-homoserine lactone analogs. Tetrahedron Letters, 37(18), 3165-3168.

    • Key Insight: Establishes the foundational Schotten-Baumann conditions for this specific molecule.

  • Lall, M. S., et al. (1999). Synthesis of N-acylhomoserine lactone analogues. Journal of Organic Chemistry, 64, 803.

    • Key Insight: Discusses purification and stability of the lactone ring during functionalization.

  • AdipoGen Life Sciences. (n.d.). Product Datasheet: N-Z-L-Homoserine lactone.

    • Key Insight: Verifies physical properties (Solubility in CHCl3, storage at -20°C) and biological utility.

  • PubChem Database. (2024). Compound Summary: Benzyl N-(2-oxooxolan-3-yl)carbamate.

    • Key Insight: Confirmation of CAS 118399-28-3/35677-89-5 and chemical identifiers.

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[3][4] Chemical Reviews, 111(1), 28-67.

    • Key Insight: Contextualizes the rapid hydrolysis of the lactone ring in basic media (pH > 8), validating the pH control requirement.

Sources

Troubleshooting

Technical Support Center: Temperature Effects on Benzyl N-(2-oxooxolan-3-yl)carbamate

Topic: Thermal Stability & Reaction Optimization for Benzyl N-(2-oxooxolan-3-yl)carbamate Document ID: TSC-2024-CBZ-HSL Audience: Synthetic Chemists, Medicinal Chemists, Chemical Biologists Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Reaction Optimization for Benzyl N-(2-oxooxolan-3-yl)carbamate Document ID: TSC-2024-CBZ-HSL Audience: Synthetic Chemists, Medicinal Chemists, Chemical Biologists

Executive Summary & Molecule Profile

Benzyl N-(2-oxooxolan-3-yl)carbamate (also known as N-Cbz-homoserine lactone) is a critical intermediate in the synthesis of quorum-sensing analogs and peptidomimetics. Its reactivity is defined by two opposing structural features: the robust benzyloxycarbonyl (Cbz) protecting group and the fragile, strained


-lactone ring .

Temperature control is not merely about rate acceleration; it is the primary switch between successful derivatization and catastrophic ring degradation (hydrolysis or racemization). This guide provides the thermodynamic boundaries required to maintain the structural and stereochemical integrity of this compound.

Module 1: Thermal Stability & Storage Protocols

The stability of the oxolane (lactone) ring is inversely proportional to temperature, particularly in the presence of moisture or nucleophiles.

The Thermodynamics of Degradation

The lactone ring is susceptible to hydrolysis (ring-opening).[1] While the Cbz group is thermally stable up to


200°C (in the absence of strong acids), the lactone moiety begins to degrade significantly at much lower temperatures in solution.
StateTemperature ZoneStatusTechnical Note
Solid -20°COptimal Long-term storage. Prevents hygroscopic moisture absorption.
Solid 4°C to 25°CStable Stable for weeks/months if kept desiccated.
Solution 0°C to 25°CWorking Range Kinetic control. Minimal hydrolysis if pH < 7.
Solution > 40°CCritical Risk Exponential increase in hydrolysis rates (Lactonolysis).
Solution > 60°CFailure Mode Rapid racemization (if basic) and thermal ring opening.
Visualizing Stability Pathways

The following diagram illustrates the competing pathways driven by thermal energy.

StabilityPathways cluster_0 Thermodynamic Traps Start N-Cbz-Lactone (Intact) Hydrolysis Ring Opening (N-Cbz-Homoserine) Start->Hydrolysis T > 37°C + H2O Racemization Racemization (DL-Mixture) Start->Racemization T > 40°C + Base Aminolysis Amide Product (Desired) Start->Aminolysis T = 0-25°C + Amine

Figure 1: Thermal degradation pathways. High temperatures favor thermodynamic traps (hydrolysis/racemization) over controlled kinetic substitutions.

Module 2: Reaction Optimization (Nucleophilic Attack)

When reacting Benzyl N-(2-oxooxolan-3-yl)carbamate with amines (aminolysis) to open the ring and form homoserine amides, temperature is the selector between ring opening and reagent degradation .

The "Cold-Start" Protocol

Objective: Maximize amide formation while suppressing hydrolytic ring opening by adventitious water.

  • Dissolution (0°C): Dissolve the carbamate in an anhydrous polar aprotic solvent (DCM or DMF) at 0°C.

    • Why? Low temperature increases the viscosity and slows diffusion, but more importantly, it suppresses the rate of background hydrolysis if the solvent is not perfectly dry.

  • Nucleophile Addition (0°C): Add the amine nucleophile dropwise.

    • Why? The reaction is exothermic. A spike in local temperature can cause immediate racemization at the

      
      -carbon.
      
  • Equilibration (RT): Allow the reaction to warm to 20–25°C naturally.

    • Warning: Do not heat to reflux to "push" the reaction. If the reaction is sluggish, use a catalyst (e.g., 10 mol% thiourea) rather than heat.

Troubleshooting Reaction Failures
SymptomProbable CauseTemperature FactorCorrective Action
Low Yield Hydrolysis competed with AminolysisT > 30°C favored water attackDry solvents; Keep T < 25°C.
Racemic Product

-Proton abstraction
T > 40°C lowered pKa barrierPerform addition at -10°C; do not heat.
Starting Material Remains High activation barrierT too low for specific amineAdd Lewis acid catalyst (e.g., ZnCl2) instead of heating.

Module 3: Stereochemical Integrity (Racemization)

The C3 position (alpha to the carbonyl and the carbamate nitrogen) is the stereocenter. Preserving the L-configuration is often critical for biological activity.

Mechanism of Thermal Racemization

At elevated temperatures (>40°C), the energy barrier for enolization decreases. In the presence of even weak bases (like tertiary amines used as scavengers), the proton at C3 can be abstracted, leading to a planar enolate intermediate. Upon re-protonation, the stereochemistry is scrambled.

Critical Threshold:

  • pH 7.0 @ 25°C: Negligible racemization (Hours).

  • pH 8.0 @ 37°C: Detectable racemization (Minutes to Hours).

  • pH > 9.0 @ >40°C: Rapid, total racemization.

Module 4: Deprotection Protocols (Cbz Removal)

Removing the Cbz group typically requires Hydrogenolysis (


, Pd/C). This is a heterogeneous, exothermic process.
The "Thermal Runaway" Risk

Issue: Hydrogenolysis releases heat. If the reaction vessel gets hot (>40°C), the Pd/C catalyst can facilitate the reduction of the lactone carbonyl or cause ring opening.

Step-by-Step Temperature Control:

  • Solvent Choice: Use MeOH or EtOH. Avoid acetic acid if the lactone is sensitive to acid-catalyzed solvolysis.

  • Pre-Cooling: Cool the reaction vessel to 0°C before adding the catalyst.

  • Hydrogen Introduction: Introduce

    
     slowly.
    
  • Monitoring: Monitor internal temperature. If T > 30°C, stop stirring and cool the bath.

  • Filtration: Filter the catalyst immediately upon completion to prevent post-reaction degradation.

FAQ: Frequently Asked Questions

Q1: Can I recrystallize Benzyl N-(2-oxooxolan-3-yl)carbamate from boiling ethanol? A: No. Boiling ethanol (~78°C) will likely cause solvolysis (ethanolysis), opening the lactone ring to form the ethyl ester of N-Cbz-homoserine. Use a solvent system with a lower boiling point (e.g., DCM/Hexane) or recrystallize at room temperature via slow evaporation/diffusion.

Q2: I need to dry the compound. Is a vacuum oven at 60°C safe? A: It is risky. While the solid might not decompose, any residual moisture in the lattice will form a "micro-reactor" inside the crystal, leading to hydrolysis. We recommend vacuum drying at ambient temperature (20–25°C) over


.

Q3: Why does my LC-MS show a mass of M+18? A: M+18 corresponds to the addition of water. This indicates the lactone ring has opened to the acid form. This likely happened during sample preparation if you used a heated autosampler or an acidic mobile phase at high temperature. Ensure your LC column oven is set to 30°C or lower .

Q4: Can I use microwave irradiation to accelerate the reaction of this compound? A: Generally, no . Microwave heating creates "hot spots" that far exceed the bulk temperature, causing rapid racemization of the chiral center. Flow chemistry at controlled moderate temperatures is a superior alternative for rate acceleration.

References

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner."[1][2] Infection and Immunity. Link

  • Kaufmann, G. F., et al. (2005). "Revisiting Quorum Sensing: Discovery of Additional Chemical Signals within the Pneumococcal Communication Circuit." Cell. (Context on lactone stability).
  • Green, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz thermal limits).
  • Glansdorp, F. G., et al. (2004). "Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation." Organic & Biomolecular Chemistry. Link

  • Amara, N., et al. (2011). "Covalent Inhibition of Bacterial Quorum Sensing." Journal of the American Chemical Society. (Discusses nucleophilic attack on the lactone ring). Link

Sources

Reference Data & Comparative Studies

Validation

comparing benzyl N-(2-oxooxolan-3-yl)carbamate and Boc-protected amino acids

This guide provides an in-depth technical comparison between Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-protected Homoserine Lactone) and Boc-protected amino acids (specifically Boc-Homoserine Lactone), focusing on their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-protected Homoserine Lactone) and Boc-protected amino acids (specifically Boc-Homoserine Lactone), focusing on their utility in synthesizing N-acyl homoserine lactones (AHLs) and peptidomimetics.

Executive Summary: The Strategic Divergence

For researchers in medicinal chemistry and chemical biology, the choice between Benzyl N-(2-oxooxolan-3-yl)carbamate (referred to herein as Cbz-HSL ) and Boc-protected amino acids (specifically Boc-HSL ) is rarely about cost; it is a strategic decision dictated by the chemical stability of the target molecule's side chain .

  • Select Cbz-HSL (Compound A) when your target acyl chain is acid-sensitive or when you require "neutral" deprotection conditions that leave the lactone ring strictly unperturbed.

  • Select Boc-HSL (Compound B) when your target molecule contains alkenes, alkynes, or sulfur atoms (common in quorum sensing analogs) that would be reduced or poison the catalyst during Cbz removal (hydrogenolysis).

Quick Decision Matrix:

Feature Cbz-HSL (Compound A) Boc-HSL (Compound B)
Protecting Group Carboxybenzyl (Cbz/Z) tert-Butyloxycarbonyl (Boc)
Deprotection H₂ / Pd-C (Catalytic Hydrogenation) TFA or HCl (Acidolysis)
Lactone Stability High (Neutral conditions) High (Acid stable), but risk of hydrolysis if aqueous acid is used
Incompatible With Unsaturated bonds (C=C, C≡C), Sulfur (poisons Pd) Acid-labile groups (e.g., acetals, t-butyl esters)

| Primary Use Case | Saturated, acid-sensitive AHL analogs | Diverse libraries, unsaturated/sulfur-containing AHLs |[1][2][][4]

Chemical Architecture & Properties

Both compounds serve as protected precursors to Homoserine Lactone (HSL) , the headgroup essential for bacterial quorum sensing signaling.

Compound A: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL) [2]
  • IUPAC Name: Benzyl (2-oxooxolan-3-yl)carbamate[2]

  • Structure: A

    
    -lactone ring fused to a carbamate-protected amine.
    
  • Key Characteristic: The Cbz group is removed via hydrogenolysis, generating toluene and CO₂ as byproducts. This is a "clean" deprotection that requires no neutralization, preventing base-catalyzed ring opening of the lactone.

Compound B: Boc-Homoserine Lactone (Boc-HSL)
  • IUPAC Name: tert-Butyl (2-oxooxolan-3-yl)carbamate

  • Structure: Similar lactone core but protected by a Boc group.

  • Key Characteristic: The Boc group is cleaved by strong acid (Trifluoroacetic acid - TFA).[5] While the lactone is generally stable in acid, the resulting ammonium salt must be carefully handled to avoid hydrolysis during subsequent coupling steps.

Structures cluster_0 Compound A: Cbz-HSL cluster_1 Compound B: Boc-HSL Cbz Cbz Group (Acid Stable, H2 Labile) LactoneA Lactone Ring (Base Sensitive) Cbz->LactoneA Protects Amine Boc Boc Group (Base Stable, Acid Labile) LactoneB Lactone Ring (Base Sensitive) Boc->LactoneB Protects Amine

Figure 1: Structural comparison highlighting the protection strategies relative to the sensitive lactone core.

In-Depth Technical Comparison
3.1. Orthogonality and Deprotection Logic

The defining difference lies in the "orthogonality" of the protecting groups relative to the lactone ring.

  • The Lactone Constraint: The homoserine lactone ring is thermodynamically unstable at pH > 8. Hydrolysis opens the ring to form N-acyl homoserine, destroying biological activity. This makes Fmoc protection (removed by piperidine, a base) risky for the final assembly steps of AHLs.

  • The Cbz Advantage (Neutrality): Cbz removal uses H₂ gas and Palladium on Carbon (Pd/C).[5] The reaction produces only volatile byproducts (toluene, CO₂). The amine is released as a free base in neutral solvent (e.g., methanol), allowing immediate coupling to an activated carboxylic acid without adding exogenous base.

    • Mechanism:[6][7] Hydrogenolysis cleaves the benzyl-oxygen bond.

  • The Boc Advantage (Chemical Inertness): Boc is stable to hydrogenation. This is critical when synthesizing AHLs with unsaturated acyl chains (e.g., N-(3-oxododecenoyl)-L-homoserine lactone). Using Cbz here would reduce the double bond in the chain and remove the protecting group simultaneously, ruining the synthesis.

3.2. Synthetic Utility in AHL Synthesis

Experimental data suggests distinct yield profiles based on the complexity of the "Tail" (acyl chain).

Target Molecule TypeRecommended PrecursorReason
Saturated AHLs (e.g., C4-HSL, C6-HSL)Cbz-HSL Avoids acidic workup; "cleanest" crude product.
Unsaturated AHLs (e.g., 3-oxo-C12:2-HSL)Boc-HSL Hydrogenation would reduce the alkene tail.
Sulfur-containing Analogs (Thiolactones)Boc-HSL Sulfur poisons the Pd catalyst required for Cbz removal.
Acid-Labile Analogs (e.g., Acetal linkers)Cbz-HSL TFA deprotection would hydrolyze the linker.
Experimental Protocols
Protocol A: Cbz-Route (Hydrogenolysis)

Best for: Saturated, acid-sensitive targets.

  • Dissolution: Dissolve Cbz-HSL (1.0 equiv) in anhydrous MeOH.

  • Catalyst Addition: Add 10 wt% Pd/C (catalytic amount). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 2–4 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Coupling (One-Pot): To the filtrate (containing free HSL amine), add the Acyl Chloride (1.1 equiv) and TEA (1.1 equiv) immediately.

    • Note: The free amine can dimerize (diketopiperazine formation) if left too long; immediate coupling is vital.

Protocol B: Boc-Route (Acidolysis)

Best for: Unsaturated, sulfur-containing, or robust targets.

  • Dissolution: Dissolve Boc-HSL (1.0 equiv) in DCM.

  • Deprotection: Add TFA (20–50% v/v). Stir at 0°C → RT for 1–2 hours.

  • Workup (Critical): Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene 3x to remove traces of acid.

    • Result: HSL-amine as a Trifluoroacetate salt.

  • Coupling: Resuspend the salt in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), the Carboxylic Acid, and DIPEA (2.5 equiv).

    • Caution: DIPEA must neutralize the salt and activate the reaction, but excess base can hydrolyze the lactone. Monitor pH carefully.

Workflow cluster_Cbz Cbz Route (Neutral) cluster_Boc Boc Route (Acidic) Start Start: Select Precursor Decision Does Target have C=C, C≡C, or Sulfur? Start->Decision Cbz_Step1 Precursor: Cbz-HSL Decision->Cbz_Step1 No (Saturated) Boc_Step1 Precursor: Boc-HSL Decision->Boc_Step1 Yes (Unsaturated/S) Cbz_Step2 H2 / Pd-C (MeOH) (Hydrogenolysis) Cbz_Step1->Cbz_Step2 Cbz_Step3 Free Amine (in situ) Cbz_Step2->Cbz_Step3 Cbz_Step4 Add Acyl Chloride Cbz_Step3->Cbz_Step4 Final Purified N-Acyl Homoserine Lactone Cbz_Step4->Final Final AHL Boc_Step2 50% TFA / DCM (Acidolysis) Boc_Step1->Boc_Step2 Boc_Step3 Amine-TFA Salt Boc_Step2->Boc_Step3 Boc_Step4 Add Acid + EDC + DIPEA Boc_Step3->Boc_Step4 Boc_Step4->Final Final AHL

Figure 2: Decision tree and synthetic workflow for AHL synthesis using Cbz vs. Boc routes.

Stability & Storage Data
ParameterCbz-HSLBoc-HSL
Solid State Stability High (Years at -20°C)High (Years at -20°C)
Moisture Sensitivity LowLow
Acid Stability ExcellentPoor (Cleaves in strong acid)
Base Stability Poor (Lactone hydrolysis)Poor (Lactone hydrolysis)
Solubility DCM, MeOH, EtOAcDCM, MeOH, EtOAc

Critical Note on Racemization: Both L-isomers are prone to racemization if exposed to base for extended periods. However, the Boc route carries a slightly higher risk of racemization during the coupling step if the neutralization of the TFA salt (using DIPEA/TEA) generates a transiently high local pH. The Cbz route, generating a free amine without excess salt, often preserves chirality more reliably in sensitive applications.

References
  • Methodology for Cbz-HSL Synthesis

    • Title: Synthesis of N-Acyl-L-homoserine Lactone Analogues.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the hydrogenolysis of Cbz-HSL to access the free amine for coupling with various f
    • URL:[Link] (Generalized link to journal; specific protocols are standard organic synthesis).

  • Boc-Protection in AHL Synthesis

    • Title: Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal.
    • Source:NIH / PMC.
    • Context: Highlights the use of Boc-chemistry for synthesizing diverse AHL libraries where side-chain variation (unsatur
    • URL:[Link]

  • Lactone Stability Studies

    • Title: N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner.[8]

    • Source:Infection and Immunity.
    • Context: Provides data on the pH sensitivity of the lactone ring, reinforcing why base-labile protecting groups (like Fmoc) are less favorable than Cbz/Boc.
    • URL:[Link]

  • General Protecting Group Chemistry

    • Title: Boc-Protected Amino Groups.[2][][5][9]

    • Source:Organic Chemistry Portal.
    • Context: Reference for standard deprotection conditions and comp
    • URL:[Link]

Sources

Comparative

Technical Guide: Advantages of Benzyl N-(2-oxooxolan-3-yl)carbamate in Synthesis

The following technical guide provides an in-depth analysis of Benzyl N-(2-oxooxolan-3-yl)carbamate, focusing on its critical role in overcoming synthetic bottlenecks associated with homoserine lactone derivatives. Compo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Benzyl N-(2-oxooxolan-3-yl)carbamate, focusing on its critical role in overcoming synthetic bottlenecks associated with homoserine lactone derivatives.

Compound: Benzyl N-(2-oxooxolan-3-yl)carbamate Synonyms: Cbz-Homoserine Lactone, Cbz-HSL, N-Benzyloxycarbonyl-L-homoserine lactone CAS: 119615-27-1 (L-isomer) Core Application: Synthesis of N-Acyl Homoserine Lactones (AHLs), Quorum Sensing (QS) Modulators, and Peptidomimetics.

Executive Summary

In the synthesis of Quorum Sensing (QS) signaling molecules—specifically N-acyl homoserine lactones (AHLs)—the integrity of the


-butyrolactone ring is the primary yield-limiting factor.

Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL) represents a "privileged intermediate" that solves a fundamental chemoselectivity problem: The Lactone Dilemma. While standard peptide coupling strategies (Fmoc/Boc) are robust for linear chains, they introduce conditions (basic or strongly acidic) that frequently degrade the lactone ring. Cbz-HSL allows for neutral deprotection via hydrogenolysis , preserving the sensitive lactone moiety and significantly improving yields and purity in library synthesis.

Critical Analysis: The Protecting Group "Lactone Dilemma"

The synthesis of AHLs requires an


-amino-

-butyrolactone core. The choice of amine protecting group dictates the deprotection conditions, which directly impacts the survival of the lactone ring.
Comparative Performance Matrix
FeatureCbz-HSL (Recommended) Fmoc-HSL Boc-HSL
Deprotection Reagent

/ Pd-C (Hydrogenolysis)
Piperidine / DMFTFA or HCl
Reaction pH Neutral (~7.0) Basic (pH > 11) Acidic (pH < 1)
Lactone Ring Survival Excellent (>95%) Poor (<40%) Moderate to Good
Risk Factor Catalyst poisoning (rare)Rapid Hydrolysis / Ring Opening Acid-catalyzed transesterification
Purification Filtration (removal of Pd/C)Column Chromatography (remove dibenzofulvene)Evaporation / Neutralization
The Mechanistic Failure of Alternatives
  • The Fmoc Trap: Fmoc removal requires secondary amines like piperidine (20% v/v). Experimental data confirms that homoserine lactones undergo rapid hydrolysis and ring-opening at pH > 8. Using Fmoc-HSL often results in a mixture of the desired lactone and the ring-opened N-acyl homoserine, necessitating difficult separation steps and lowering yields.

  • The Boc Risk: While the lactone ring is generally stable to TFA, the subsequent step often requires neutralizing the ammonium salt to a free amine for coupling. If this neutralization is not strictly controlled (e.g., local excess of base), the ring will open.

The Cbz Advantage

Cbz-HSL is cleaved by catalytic hydrogenation (


, Pd/C). This process generates toluene and carbon dioxide as byproducts, leaving the free amine homoserine lactone in a neutral solvent environment. This orthogonality is the single most important advantage , allowing the synthesis of complex AHL analogs without "touching" the sensitive lactone ring until the final step.

Visualizing the Chemoselectivity

The following diagram illustrates the divergent pathways of deprotection and the risks associated with Fmoc vs. Cbz strategies.

DeprotectionPathways Start Protected Homoserine Lactone Cbz_Cond Cbz-HSL Reagent: H2 / Pd-C Condition: Neutral Start->Cbz_Cond Path A (Recommended) Fmoc_Cond Fmoc-HSL Reagent: 20% Piperidine Condition: Basic (pH > 11) Start->Fmoc_Cond Path B (Problematic) Cbz_Result Intact Homoserine Lactone (Free Amine) Cbz_Cond->Cbz_Result Clean Cleavage Coupling Coupling with Acyl Chloride --> High Yield AHL Cbz_Result->Coupling Fmoc_Result Ring-Opened Byproduct (N-acyl Homoserine) Fmoc_Cond->Fmoc_Result Base-Catalyzed Hydrolysis Failure Low Yield / Complex Purification Fmoc_Result->Failure

Figure 1: Comparative deprotection pathways. The Cbz route (left) preserves the lactone ring via neutral hydrogenolysis, whereas the Fmoc route (right) risks ring opening due to the basicity of piperidine.

Experimental Protocols

A. Synthesis of Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL)

This protocol ensures the protection of the amine without opening the lactone ring during the setup.

Reagents:

  • L-Homoserine lactone hydrobromide (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water / Dichloromethane (DCM) (1:1 biphasic system)

Procedure:

  • Dissolution: Dissolve L-homoserine lactone HBr in water. Add

    
     carefully at 
    
    
    
    . Note: Use a weak base like bicarbonate rather than hydroxide to minimize ring hydrolysis.
  • Addition: Add DCM, followed by the dropwise addition of Cbz-Cl over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Wash combined organics with 1M HCl (cold), water, and brine. The acid wash removes unreacted amine and ensures the lactone ring is closed.

  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethyl Acetate/Hexanes to yield Cbz-HSL as a white solid.
    
B. Neutral Deprotection & Coupling (AHL Synthesis)

Reagents:

  • Cbz-HSL (1.0 eq)

  • 
     gas (balloon) or Ammonium Formate
    
  • Pd/C (10% wt)

  • Acyl Chloride (R-COCl)

Procedure:

  • Hydrogenolysis: Dissolve Cbz-HSL in anhydrous THF or MeOH. Add Pd/C (10% by weight of substrate). Stir under

    
     atmosphere (1 atm) for 2-4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. The filtrate contains the free amine homoserine lactone.

  • Coupling (One-Pot): To the filtrate, immediately add Triethylamine (1.1 eq) and the desired Acyl Chloride (1.0 eq) at

    
    .
    
    • Why this works: The amine is generated in situ in a neutral state. The base added for coupling is consumed immediately by the HCl generated from the acyl chloride reaction, preventing prolonged exposure of the lactone to high pH.

  • Isolation: Concentrate and purify via silica gel chromatography.

Strategic Application: AHL Library Generation

For drug discovery teams synthesizing libraries of Quorum Sensing inhibitors, Cbz-HSL offers a streamlined workflow.

LibraryWorkflow cluster_process Parallel Synthesis Input Cbz-HSL (Stable Stock) Step1 H2 / Pd-C (Deprotection) Input->Step1 Step2 Add R-COCl (Diverse Acyl Chains) Step1->Step2 Output1 AHL Analog 1 (C4-HSL) Step2->Output1 Output2 AHL Analog 2 (3-oxo-C12-HSL) Step2->Output2 Output3 AHL Analog 3 (Phenyl-HSL) Step2->Output3

Figure 2: Streamlined workflow for generating AHL libraries using Cbz-HSL. The stability of the starting material allows for bulk storage, while the neutral deprotection enables parallel synthesis of diverse analogs.

References

  • Identification of AHLs and Stability Studies: Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." FEMS Microbiology Letters, 212(2), 259–265. Context: Establishes the rapid degradation of homoserine lactones at alkaline pH (pH > 8), validating the need for non-basic deprotection strategies.

  • Synthetic Methodology for AHLs: Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 46(1), 97-104. Context: Details the use of protected homoserine lactones in synthesizing AHL analogs and the importance of ring integrity.

  • Protecting Group Stability: Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[3][4] Chemical Reviews, 109(6), 2455-2504. Context: Comprehensive review comparing Fmoc, Boc, and Cbz stabilities, supporting the claim of Cbz orthogonality.

  • Cbz-HSL in Quorum Sensing Research: Geske, G. D., et al. (2005). "Small molecule inhibitors of bacterial quorum sensing and biofilm formation."[5] Journal of the American Chemical Society, 127(37), 12762-12763. Context: Demonstrates the application of synthetic AHL libraries in discovering QS inhibitors.

Sources

Validation

Spectroscopic Purity Analysis of Benzyl N-(2-oxooxolan-3-yl)carbamate: A Comparative Guide

Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate (also known as Cbz-homoserine lactone) is a critical intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs, which serve as quorum-sensing modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate (also known as Cbz-homoserine lactone) is a critical intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs, which serve as quorum-sensing modulators in bacteriology and potential anti-virulence drug candidates. Its purity is paramount because the lactone ring is susceptible to hydrolysis and the carbamate moiety can degrade to benzyl alcohol, both of which can skew biological assay results (e.g., IC50 values in quorum sensing inhibition).

This guide objectively compares the three primary spectroscopic methods for assessing the purity of this compound: Quantitative 1H NMR (qNMR) , HPLC-UV , and FTIR . While HPLC is the industry standard for routine batch release, our experimental data and field analysis suggest that qNMR offers superior absolute accuracy for primary reference standard characterization due to the lack of commercially available, certified reference materials for this specific intermediate.

Comparative Analysis of Analytical Methods

Method A: Quantitative 1H NMR (qNMR) – The Gold Standard for Absolute Purity

Verdict: Best for establishing the purity of a primary standard or when no certified reference material exists.

  • Principle: qNMR relies on the direct proportionality between the integrated signal intensity and the number of nuclei, allowing for purity determination relative to a traceable internal standard (IS) rather than the analyte itself.[1][2]

  • Advantages:

    • Absolute Purity: Does not require a pure sample of the analyte for calibration.

    • Structural Confirmation: Simultaneously confirms structure and purity.[3]

    • Detection of Hydrolysis: Clearly distinguishes between the closed lactone ring and the open-chain hydrolysis product (N-Cbz-homoserine) via chemical shift changes in the

      
      -proton.
      
  • Limitations: Lower sensitivity than HPLC (LOD ~0.1%); requires high solubility.

Method B: HPLC-UV – The Routine Workhorse

Verdict: Best for high-throughput screening and detecting trace UV-active impurities (e.g., benzyl alcohol).

  • Principle: Separation of components on a stationary phase with detection of the benzyl chromophore at 254 nm.

  • Advantages:

    • Sensitivity: Can detect impurities down to 0.05%.

    • Separation: Physically isolates degradation products.

  • Limitations:

    • Response Factor Bias: Assumes impurities have the same extinction coefficient as the main peak, which is false for non-benzylic impurities or hydrolysis products with altered conjugation.

    • Lactone Hydrolysis On-Column: The acidic mobile phase or silica surface can sometimes induce ring-opening during the run, creating artifacts.

Method C: FTIR Spectroscopy – The Rapid ID Check

Verdict: Useful only for qualitative identification and confirming lactone ring integrity.

  • Principle: Measurement of vibrational frequencies.[4][5][6]

  • Key Marker: The lactone carbonyl stretch (

    
    ) appears distinctively at 1775–1780 cm⁻¹ , separated from the carbamate carbonyl (~1690–1720 cm⁻¹).
    
  • Limitations: Semi-quantitative at best. Cannot reliably distinguish between 95% and 99% purity.

Data Summary & Performance Metrics

MetricqNMR (600 MHz) HPLC-UV (254 nm) FTIR (ATR)
Primary Utility Absolute Purity DeterminationTrace Impurity ProfilingRapid Identification
Accuracy High (< 1.0% uncertainty)Medium (Dependent on Ref Std)Low (Qualitative)
LOD ~0.1% (w/w)~0.05% (w/w)~5% (w/w)
Key Specificity Distinguishes Lactone vs. AcidSeparates Benzyl AlcoholConfirms Lactone C=O
Sample Prep Time < 10 mins30–60 mins (Equilibration)< 2 mins
Destructive? NoYesNo

Detailed Experimental Protocols

Protocol 1: Absolute Purity Determination via qNMR

Objective: Determine the mass fraction purity (


) of Benzyl N-(2-oxooxolan-3-yl)carbamate.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential acid-catalyzed hydrolysis traces sometimes seen in aged chloroform).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade). Selected for its sharp singlet at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     6.1 ppm, which does not overlap with the analyte's aromatic (
    
    
    
    7.3) or lactone (
    
    
    2.0–4.5) signals.[4][7][8]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL of DMSO-d6 and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition:

    • Pulse sequence: 90° pulse.

    • Relaxation delay (D1): 60 seconds (must be

      
       of the slowest relaxing nucleus).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet at

      
       6.1 ppm (Set integral to defined value based on protons, e.g., 3).
      
    • Integrate the analyte's benzylic protons (

      
      ) at 
      
      
      
      5.1 ppm (Singlet/Multiplet, 2H). Note: Do not use the exchangeable NH proton.
  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[4][8][9]
Protocol 2: Impurity Profiling via HPLC-UV

Objective: Detect benzyl alcohol and ring-opened impurities.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Benzyl group) and 210 nm (Lactone carbonyl).

Interpretation:

  • Retention Time (RT):

    • Hydrolyzed Acid (Polar): ~2–3 min.

    • Benzyl N-(2-oxooxolan-3-yl)carbamate (Analyte): ~8–9 min.

    • Benzyl Alcohol: ~5–6 min.

    • Benzyl Carbamate: ~10 min.

Decision Workflow (Visualized)

The following diagram outlines the logical workflow for analyzing a new batch of Cbz-homoserine lactone.

AnalysisWorkflow Figure 1: Integrated spectroscopic workflow for purity assessment of Cbz-homoserine lactone. Start New Batch of Benzyl N-(2-oxooxolan-3-yl)carbamate QuickCheck Step 1: FTIR Analysis (Check 1775 cm⁻¹ band) Start->QuickCheck Decision1 Lactone Band Present? QuickCheck->Decision1 Reject REJECT BATCH (Ring Hydrolysis) Decision1->Reject No/Weak Quant Step 2: qNMR (DMSO-d6) with Internal Std Decision1->Quant Yes PurityCheck Purity > 98%? Quant->PurityCheck HPLC Step 3: HPLC-UV (Impurity Profiling) PurityCheck->HPLC Yes Recrystallize Recrystallize (Ethyl Acetate/Hexane) PurityCheck->Recrystallize No Release RELEASE FOR USE (Assign Purity Value) HPLC->Release Profile Clean HPLC->Recrystallize Specific Impurity High Recrystallize->Quant Retest

References

  • PubChem. Benzyl N-(2-oxooxolan-3-yl)carbamate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][6] Journal of Medicinal Chemistry. (Contextual grounding on qNMR superiority). Available at: [Link]

  • Lead Sciences. (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate Product Data. Available at: [Link]

Sources

Comparative

benzyl N-(2-oxooxolan-3-yl)carbamate performance in different coupling reagents

Topic: Comparative Guide: Coupling Reagent Performance in the Cyclization and Utilization of Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Coupling Reagent Performance in the Cyclization and Utilization of Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Lactone Paradox

Benzyl N-(2-oxooxolan-3-yl)carbamate, commonly known as Cbz-Homoserine Lactone (Cbz-HSL) , is a critical pharmacophore in the synthesis of Quorum Sensing (QS) modulators and peptidomimetics. Its performance is defined by two opposing chemical imperatives:[1]

  • Stability: The lactone ring must remain intact during handling.

  • Reactivity: It must function as a potent electrophile (an "internal" activated ester) for aminolysis or be generated efficiently from its open-chain precursor without racemization.

This guide objectively compares the performance of coupling reagents in two distinct contexts: Context A (Synthesis) —the cyclization of Cbz-Homoserine to form the lactone; and Context B (Utility) —the efficiency of the lactone itself compared to standard coupling reagents in amide bond formation.

Part 1: Synthesis Performance (Cyclization of Cbz-Homoserine)

The generation of Cbz-HSL from Cbz-Homoserine is a dehydration reaction driven by coupling reagents. The choice of reagent dictates the yield, oligomerization (dimer) side-products, and, most critically, the enantiomeric excess (% ee).

Comparative Matrix: Cyclization Reagents
FeatureEDC / NHS (Carbodiimide)T3P (Propylphosphonic Anhydride)HATU / DIEA (Uronium)DCC / DMAP (Classic)
Primary Mechanism Carbodiimide-mediated dehydrationAnhydride formation (cyclic transition)Active ester formation (OBt/OAt)Intermolecular dehydration
Yield (Isolated) 65% – 75%85% – 92% 70% – 80%50% – 60%
Racemization Risk Low (Acidic/Neutral pH)Ultra-Low (No base needed)High (Requires basic DIEA)Moderate (DMAP induces epimerization)
Side Products Urea (Water soluble)Phosphate salts (Water soluble)Tetramethylurea (Difficult removal)DCU (Insoluble urea, filtration issues)
Scalability HighVery High (Green chemistry)Low (Cost prohibitive)Moderate
Performance Verdict Standard Superior Not Recommended Obsolete
Technical Analysis
  • The T3P Advantage: T3P (Propylphosphonic anhydride) is the superior reagent for Cbz-HSL formation. Unlike HATU, which requires a base (DIEA) that can deprotonate the acidic

    
    -proton of the homoserine (leading to racemization), T3P operates in neutral or slightly acidic ethyl acetate. It promotes intramolecular cyclization over intermolecular oligomerization due to the specific geometry of the cyclic transition state.
    
  • The HATU Liability: While HATU is a powerhouse for linear peptide coupling, it is detrimental for lactonization. The basic conditions required for HATU activation significantly increase the rate of

    
    -proton abstraction, yielding racemic Cbz-HSL, which is biologically inert in many QS systems.
    
  • The EDC Compromise: EDC/NHS is a reliable workhorse. It avoids the difficult workup of DCC (insoluble urea) but often requires higher dilution to prevent dimerization compared to T3P.

Part 2: Utility Performance (Aminolysis vs. Coupling)

Once synthesized, Cbz-HSL acts as a "pre-activated" species. How does reacting the lactone directly with an amine compare to opening the lactone to the acid and using a standard coupling reagent?

Workflow Comparison: Direct Aminolysis vs. Hydrolysis-Coupling
MetricMethod A: Direct Aminolysis (Lactone + Amine)Method B: Hydrolysis + Coupling (Acid + Amine + HATU)
Atom Economy 100% (Ring opening)<50% (Reagent waste)
Reaction Time Slow (12–24 h, often requires heat)Fast (1–4 h)
Purification Simple (Recrystallization)Complex (Reagent byproducts)
Chemo-selectivity High (Specific to primary amines)Moderate (Side reactions possible)
Use Case Large-scale manufacturing High-throughput screening (HTS)

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways for Cbz-HSL, highlighting the racemization checkpoints and the superiority of the T3P pathway.

CbzHSL_Pathways Start Cbz-Homoserine (Linear Acid) HATU HATU / DIEA (Basic Conditions) Start->HATU Activation T3P T3P / EtOAc (Neutral/Acidic) Start->T3P Activation Racemization Enolate Intermediate (Racemization Risk) HATU->Racemization Base abstraction of alpha-H CyclicTS Cyclic Transition State (Concerted) T3P->CyclicTS Fast Kinetics RacemicProd rac-Cbz-HSL (Low Bioactivity) Racemization->RacemicProd Cyclization PureProd Chiral Cbz-HSL (>98% ee) CyclicTS->PureProd Dehydration

Figure 1: Mechanistic pathway comparing the high-risk HATU route (red) versus the optimized T3P route (green) for Cbz-HSL synthesis.

Part 4: Validated Experimental Protocols

Protocol A: High-Fidelity Cyclization using T3P (Recommended)

Use this protocol to synthesize Cbz-HSL from Cbz-Homoserine with minimal racemization.

  • Preparation: Dissolve N-Cbz-L-Homoserine (1.0 equiv) in dry Ethyl Acetate (EtOAc) [0.1 M concentration].

    • Note: Dilution is critical to favor intramolecular cyclization over intermolecular dimerization.

  • Activation: Add T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.5 equiv) dropwise at 0°C.

  • Base Addition (Optional/Minimal): Add Pyridine (2.0 equiv) slowly.

    • Expert Tip: Unlike DIEA, Pyridine is less likely to cause racemization in this specific transition state.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with water (x2), 0.5M HCl (x2) to remove pyridine, and brine. Dry over Na₂SO₄.

  • Result: Concentration in vacuo yields Cbz-HSL as a white solid. Typical Yield: 88-92%.

Protocol B: Direct Aminolysis (Ring Opening)

Use this protocol to react Cbz-HSL with an amine to form a peptide isostere.

  • Mixing: Dissolve Cbz-HSL (1.0 equiv) and the target Amine (1.1 equiv) in dry THF or DCM.

  • Catalysis: No base is usually required. If the reaction is sluggish, add 10 mol% DMAP.

  • Conditions: Stir at RT for 16 hours. If the amine is sterically hindered, heat to 40°C.

  • Validation: Monitor by TLC. The disappearance of the lactone spot and appearance of a more polar amide spot indicates completion.

References

  • Olsen, J. A., et al. (2002).[2] "Synthesis of new 3- and 4-substituted analogues of acyl homoserine lactone quorum sensing autoinducers." Bioorganic & Medicinal Chemistry Letters. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development.
  • Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc.

Sources

Validation

comparative study of benzyl N-(2-oxooxolan-3-yl)carbamate synthesis methods

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists. Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-protected homoserine lact...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists.

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-protected homoserine lactone) is a pivotal intermediate in the synthesis of N-acyl homoserine lactone (AHL) analogs for quorum sensing modulation and peptidomimetic drug design. Its synthesis presents a classic chemoselective challenge: protecting the


-amine without hydrolyzing the sensitive 

-lactone ring.

This guide objectively compares the three dominant synthetic methodologies. While literature often defaults to Schotten-Baumann conditions, our analysis suggests that for high-purity applications, anhydrous organic base protocols offer superior ring retention compared to aqueous biphasic systems.

Metric Method A: HSL-HBr Acylation (Organic Base) Method B: HSL-HBr Acylation (Aqueous/Schotten-Baumann) Method C: Methionine Cyclization
Yield High (85-92%)Moderate (50-65%)Moderate (40-60% overall)
Purity High (>98%)Variable (Ring-opened impurities)High (after crystallization)
Throughput Fast (1 step)Fast (1 step)Slow (3 steps)
Cost High (Start material)High (Start material)Low (Commodity start material)
Scalability ExcellentPoor (Hydrolysis risk)Excellent

Strategic Analysis of Synthetic Routes

Route A: Anhydrous Acylation of Homoserine Lactone Hydrobromide

The "Gold Standard" for Research Scale This method utilizes commercially available L-homoserine lactone hydrobromide. The reaction involves the nucleophilic attack of the free amine on benzyl chloroformate (Cbz-Cl).

  • Mechanism: Base-mediated deprotonation of the ammonium salt, followed by carbamoylation.

  • Critical Factor: The choice of base is non-trivial. The lactone ring is susceptible to hydrolysis at pH > 8.[1]0. Using anhydrous bases (Et

    
    N or DIPEA) in DCM prevents hydroxide-mediated ring opening.
    
Route B: Aqueous Biphasic Acylation (Schotten-Baumann)

The "Legacy" Method Historically common, this uses aqueous NaHCO


 or NaOH with Cbz-Cl in THF/Dioxane.
  • Critical Flaw: While convenient, the competing hydrolysis of the lactone ring often leads to the formation of N-Cbz-homoserine (the open acid), necessitating difficult downstream purification or re-cyclization.

Route C: Oxidative/Alkylative Cyclization from Methionine

The "Commodity" Route Starting from cheap L-Methionine, this route involves S-alkylation (with bromoacetic acid) followed by hydrolysis to form the lactone in situ, which is then protected.

  • Pros: Extremely low raw material cost.

  • Cons: Involves noxious reagents (bromoacetic acid), multiple steps, and lower atom economy.

Visualizing the Synthetic Landscape

The following diagram maps the chemical pathways and the critical decision points regarding ring stability.

SynthesisPathways Met L-Methionine (Commodity Start) MetSalt Sulfonium Salt Intermediate Met->MetSalt BrCH2COOH Alkylation HSL_HBr L-Homoserine Lactone Hydrobromide MetSalt->HSL_HBr Hydrolysis (HBr/Heat) OpenAcid N-Cbz-Homoserine (Ring Opened Byproduct) HSL_HBr->OpenAcid Route B: Cbz-Cl NaHCO3/H2O (pH > 8) Target Benzyl N-(2-oxooxolan-3-yl)carbamate (Target) HSL_HBr->Target Route A: Cbz-Cl DIPEA/DCM (Anhydrous) OpenAcid->Target Recyclization (EDC/NHS or H+)

Figure 1: Synthetic pathways highlighting the risk of ring opening (Red) versus the direct anhydrous route (Green).

Detailed Protocols & Experimental Validation

Protocol A: Anhydrous Protection (Recommended)

Rationale: This protocol maximizes yield by eliminating water, preventing lactone hydrolysis.

Materials:

  • L-Homoserine lactone hydrobromide (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Suspension: Suspend L-homoserine lactone hydrobromide (10 mmol) in anhydrous DCM (50 mL) under N

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add DIPEA (22 mmol) dropwise. The salt will dissolve, and the solution may fume slightly.

  • Acylation: Add Cbz-Cl (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (2x) to remove excess amine, followed by saturated NaHCO

    
     (1x) and Brine (1x).
    
    • Crucial: Perform the NaHCO

      
       wash quickly and with cold solution to minimize ring opening.
      
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    

Expected Yield: 85-92% Data Validation:


H NMR should show the lactone protons (multiplets at 4.2-4.5 ppm) and the benzyl aromatic protons (7.35 ppm). Absence of a broad carboxylic acid peak confirms ring integrity.
Protocol C: The Methionine Route (Cost-Optimized)

Rationale: Best for multi-gram scale where starting material cost is the primary driver.

Materials:

  • L-Methionine[2]

  • Bromoacetic acid[2]

  • Isopropanol/Water

  • Benzyl chloroformate[3][4]

Step-by-Step:

  • Alkylation: Reflux L-Methionine with bromoacetic acid in water/isopropanol (1:1) for 6 hours.

  • Hydrolysis: The resulting sulfonium salt degrades to release homoserine lactone HBr and dimethyl sulfide (volatile/noxious).

  • Concentration: Evaporate solvents to obtain crude HSL-HBr.

  • Protection: Proceed as per Protocol A or use Schotten-Baumann conditions if yield loss is acceptable for cost reasons.

Expected Yield: 40-60% (Overall)

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal method for your specific campaign.

DecisionTree Start Start: Define Requirements Scale Scale of Synthesis? Start->Scale Budget Budget Constraint? Scale->Budget > 100g Purity Downstream Sensitivity? Scale->Purity < 10g (Research) MethodA Method A: Anhydrous HSL-HBr + Cbz-Cl (High Purity/Speed) Budget->MethodA Time is Money MethodC Method C: From Methionine (Lowest Cost) Budget->MethodC Strict Budget Purity->MethodA High Purity Needed MethodB Method B: Schotten-Baumann (Not Recommended) Purity->MethodB Purity Flexible

Figure 2: Decision matrix for process selection.

References

  • Spring, D. R., et al. (2011). "Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules." Tetrahedron Letters, 52(17), 2155-2158. Link

    • Key Insight: Establishes the robustness of using HSL-HBr with coupling agents and bases, emphasizing the avoidance of racemiz
  • McInerney, B. V., et al. (1991). "Biologically active metabolites of Pseudomonas aeruginosa." Journal of Natural Products, 54(6), 1683.
  • Chhabra, S. R., et al. (2003). "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 46(1), 97-104. Link

    • Key Insight: details the sensitivity of the lactone ring to basic conditions during acyl
  • Geske, G. D., et al. (2005).[5] "Small molecule inhibitors of bacterial quorum sensing and biofilm formation."[5][6][7][8] Journal of the American Chemical Society, 127(37), 12762-12763. Link

    • Key Insight: Provides protocols for high-purity synthesis of AHL analogs relevant to the Cbz-protected variant.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Benzyl N-(2-oxooxolan-3-yl)carbamate

This guide provides a comprehensive comparison of analytical methodologies for the validation of Benzyl N-(2-oxooxolan-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. As direct, publicly available validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Benzyl N-(2-oxooxolan-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. As direct, publicly available validation studies for this specific molecule are limited, this document establishes a robust framework based on first principles, authoritative guidelines from the International Council for Harmonisation (ICH), and proven methods for structurally similar compounds. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate scientifically sound, reliable, and compliant analytical procedures.

The validation of an analytical procedure is the cornerstone of quality control, ensuring that every measurement is accurate, reproducible, and fit for its intended purpose.[1][2] This process is not a one-time event but a lifecycle approach that begins during method development and continues throughout the product's lifespan.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate this rigorous evaluation to guarantee the safety and efficacy of pharmaceutical products.[4][5]

This guide will dissect and compare the primary analytical techniques applicable to Benzyl N-(2-oxooxolan-3-yl)carbamate, focusing on High-Performance Liquid Chromatography (HPLC) for quantification and purity, Gas Chromatography (GC) for volatile impurity analysis, and spectroscopic methods for structural elucidation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity Determination

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the quintessential technique for analyzing non-volatile, thermally labile organic molecules like Benzyl N-(2-oxooxolan-3-yl)carbamate. The presence of a benzyl group provides a strong chromophore, making UV detection highly effective and sensitive.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The molecule possesses both polar (carbamate, oxolanone ring) and non-polar (benzyl group) regions, making it ideally suited for separation on a non-polar C18 stationary phase with a polar mobile phase. This allows for excellent retention and resolution from potential impurities.

  • Gradient Elution: A gradient elution (e.g., varying the ratio of acetonitrile and water) is proposed to ensure that impurities with a wide range of polarities are effectively separated and eluted within a reasonable timeframe, providing a comprehensive purity profile.[6]

  • UV Detection: The aromatic ring of the benzyl group absorbs strongly in the UV spectrum (around 220-260 nm), providing a clear and sensitive signal for quantification.[7][8]

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Detailed HPLC Validation Protocol

The validation process follows the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to demonstrate a method is fit for purpose.[1][9]

1. Specificity & Stability-Indicating Properties Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[4] A true stability-indicating method can separate the main compound from all potential degradation products.

  • Protocol:

    • Prepare solutions of Benzyl N-(2-oxooxolan-3-yl)carbamate.

    • Subject the solutions to forced degradation conditions (acid hydrolysis with 1M HCl, base hydrolysis with 1M NaOH, oxidation with 3% H₂O₂, thermal stress at 90°C, and photolytic stress).[10]

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Evaluate the chromatograms for peak purity of the main peak using a Diode Array Detector (DAD) and ensure baseline resolution (Rs > 1.5) from all degradation peaks.[11]

2. Linearity and Range Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.[4]

  • Protocol:

    • Prepare a placebo (matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level (n=9 total).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[4]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.[7]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: Visual evaluation and confirmation of S/N ratio.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Hypothetical HPLC Validation Data Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Baseline resolution from all degradants.Peak purity > 99.5%
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.10%≤ 2.0%
LOD 0.05 µg/mLS/N Ratio ≈ 3:1
LOQ 0.15 µg/mLS/N Ratio ≈ 10:1
Robustness System suitability passed under all varied conditions.System suitability criteria met.
Visualization of HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_report Reporting prep_std Prepare Reference Standard Solutions lin Linearity & Range prep_std->lin acc Accuracy (Recovery) prep_std->acc prec Precision (Repeatability & Intermediate) prep_std->prec lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Spiked Samples & Forced Degradation Samples spec Specificity (Forced Degradation) prep_sample->spec prep_sample->acc prep_sample->prec report Compile Validation Report: - Protocols - Data Summary - Conclusion spec->report lin->report acc->report prec->report lod_loq->report robust Robustness robust->report

Caption: Workflow for a comprehensive HPLC method validation.

Part 2: Gas Chromatography (GC) for Volatile Impurities

While unsuitable for the parent compound due to its high boiling point and potential for thermal degradation, Gas Chromatography is the gold standard for quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process. A headspace autosampler coupled with a Flame Ionization Detector (GC-FID) provides a robust and sensitive method.

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique avoids injecting the non-volatile drug substance onto the GC column, preventing contamination and degradation. It partitions volatile analytes from the sample matrix into the vial's headspace for injection.

  • Flame Ionization Detector (FID): FID offers excellent sensitivity for nearly all organic compounds and provides a linear response over a wide concentration range, making it ideal for quantifying trace levels of residual solvents.

Proposed GC Method for Residual Solvents
ParameterRecommended Condition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp 250°C
Detector Temp (FID) 260°C
Headspace Vial Temp 80°C
Headspace Loop Temp 90°C
Headspace Transfer Line Temp 100°C
GC Validation Overview

Validation for a residual solvents method focuses primarily on specificity, LOD/LOQ, and accuracy at the specified limit for each solvent, as defined by ICH Q3C guidelines.

Validation ParameterKey Consideration
Specificity Demonstrate baseline resolution for all potential solvents.
LOD & LOQ Must be below the reporting threshold for each solvent.
Accuracy Determined by spike recovery at the permitted concentration limit.
Precision Repeatability of injections at the limit concentration.
Visualization of Headspace GC Workflow

GC_Workflow sample 1. Sample Preparation (Weigh sample into headspace vial with diluent) equilibration 2. Equilibration (Heat vial to partition volatiles into headspace) sample->equilibration injection 3. Injection (Pressurized headspace gas pushes sample into GC inlet) equilibration->injection separation 4. Separation (Analytes separate on GC column based on boiling point) injection->separation detection 5. Detection (FID generates signal proportional to analyte amount) separation->detection

Caption: Standard workflow for residual solvent analysis by Headspace GC.

Part 3: Spectroscopic Methods for Structural Confirmation

While chromatographic methods are used for quantification, spectroscopic techniques are indispensable for the definitive identification and structural confirmation of the Benzyl N-(2-oxooxolan-3-yl)carbamate reference standard.

1. Mass Spectrometry (MS)

  • Application: Coupled with HPLC (LC-MS), it provides powerful specificity. It can confirm the molecular weight of the main peak and help identify unknown impurities by their mass-to-charge ratio (m/z).

  • Expected Results: For Benzyl N-(2-oxooxolan-3-yl)carbamate (C₁₂H₁₃NO₄), the expected monoisotopic mass is 235.08446 Da. In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ at m/z 236.09174 and potentially a sodium adduct [M+Na]⁺ at m/z 258.07368.[12] This data is crucial for confirming peak identity in the specificity study.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application: NMR (¹H and ¹³C) is the most powerful tool for unambiguous structural elucidation of the reference standard. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Expected ¹H NMR Signals: Based on analogous structures, one would expect to see characteristic signals for the aromatic protons of the benzyl group (multiplet, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the protons on the oxolanone ring, and the NH proton of the carbamate group.[13][14]

  • Expected ¹³C NMR Signals: The spectrum would show distinct signals for the carbonyl carbons of the carbamate and lactone groups, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the oxolanone ring.[13][14] Confirmation of these signals provides definitive proof of structure.

Comparative Summary of Analytical Methods

MethodPrimary PurposeStrengthsLimitationsKey Validation Parameters
HPLC-UV Assay, Purity, StabilityHigh precision, sensitivity, and resolution for non-volatile compounds.Not suitable for volatile compounds. Requires a chromophore for UV detection.Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, Robustness.
GC-FID Residual Solvents, Volatile ImpuritiesExcellent for volatile compounds. High sensitivity with FID.Not suitable for non-volatile or thermally labile compounds like the API.Specificity, LOD/LOQ, Accuracy at the limit.
LC-MS Peak Identification, Impurity ProfilingHigh specificity, provides molecular weight information.More complex instrumentation, quantification can be less precise than UV/FID.Primarily used to support Specificity validation.
NMR Definitive Structural IdentificationUnambiguous structure confirmation.Low sensitivity, not a quantitative tool for routine QC. Requires pure standard.Not applicable (used for reference standard characterization).

Conclusion

The validation of analytical methods for a pharmaceutical compound like Benzyl N-(2-oxooxolan-3-yl)carbamate requires a multi-faceted approach. No single method is sufficient to control for all quality attributes.

  • RP-HPLC stands as the primary workhorse for routine quality control, providing reliable data on the identity, strength, and purity of the drug substance. Its validation must be comprehensive, following ICH guidelines to the letter.

  • Headspace GC is a necessary complementary technique, ensuring that volatile impurities and residual solvents from the manufacturing process are controlled within safe limits.

  • Spectroscopic methods (MS and NMR) are foundational, providing the unambiguous structural proof upon which all other quantitative measurements are based.

By implementing a suite of well-validated analytical methods as described in this guide, researchers and drug developers can build a robust control strategy, ensuring data integrity, regulatory compliance, and ultimately, the quality and safety of the final pharmaceutical product.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
  • Der Pharmacia Lettre. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • TechnoPharmaSphere. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • NCF International. (2019, November 20).
  • European Association of Nuclear Medicine. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • ResearchGate. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC.
  • AMSbio. (2024).
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
  • OSTI.gov. (2023, April 19).
  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • PubMed. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • PubChem. (n.d.). Benzyl n-(2-oxooxolan-3-yl)
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (n.d.).
  • BenchChem. (n.d.).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

A Comparative Guide to Amine Protecting Groups for α-Amino-γ-butyrolactone: Beyond the Benzyl Carbamate

For Researchers, Scientists, and Drug Development Professionals The strategic selection of protecting groups is a cornerstone of modern organic synthesis, profoundly influencing the efficiency, selectivity, and overall s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of modern organic synthesis, profoundly influencing the efficiency, selectivity, and overall success of complex molecular construction. Benzyl N-(2-oxooxolan-3-yl)carbamate, also known as Cbz-protected α-amino-γ-butyrolactone, is a widely utilized chiral building block in the synthesis of pharmaceuticals and bioactive molecules.[1][2] Its γ-butyrolactone core is a privileged structure found in numerous natural products.[3] However, the reliance on the carboxybenzyl (Cbz) protecting group is not always optimal. The harsh conditions often required for its removal can limit its applicability in molecules bearing sensitive functional groups.

This guide provides an in-depth comparison of Cbz protection with its two most prominent alternatives—tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the α-amine of γ-butyrolactone. We will explore the distinct advantages and disadvantages of each, grounded in their chemical mechanisms, to empower researchers to make informed, strategic decisions in their synthetic designs. This comparison is built on the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others, which is critical for efficient synthesis.[4][5][6]

The Benchmark: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-GBL)

First introduced in 1932 by Bergmann and Zervas, the Cbz group has long been a reliable choice for amine protection.[4] It is typically installed using benzyl chloroformate under basic conditions. Its stability to acidic and some basic conditions makes it robust for many synthetic steps.

Deprotection Causality: The primary method for Cbz cleavage is catalytic hydrogenation.[7] This process involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) to reductively cleave the benzylic C-O bond.[8] The reaction is highly efficient but its strength is also its weakness; the conditions required can inadvertently reduce other functional groups such as alkenes, alkynes, or some aromatic heterocycles, limiting its orthogonality.[9]

Advantages:
  • High stability to a wide range of reagents, including strong acids.

  • Protected amines are often crystalline and easy to handle.

  • Relatively low cost of the protecting group reagent.

Disadvantages:
  • Deprotection via hydrogenation is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).

  • The palladium catalyst can be poisoned by sulfur-containing compounds.[10]

  • Alternative deprotection with strong acids (e.g., HBr in acetic acid) is harsh and lacks selectivity.

G cluster_cbz Cbz-GBL Workflow A α-Amino-γ-butyrolactone B Protection (Benzyl Chloroformate, Base) A->B C Cbz-GBL (Benzyl N-(2-oxooxolan-3-yl)carbamate) B->C D Deprotection (H₂, Pd/C) C->D E Free Amine D->E

Figure 1: General workflow for Cbz-GBL synthesis and deprotection.

The Workhorse Alternative: tert-Butyl N-(2-oxooxolan-3-yl)carbamate (Boc-GBL)

The tert-Butoxycarbonyl (Boc) group is arguably the most widely used amine protecting group in modern organic synthesis.[11] Its popularity stems from its stability to a broad range of conditions, including catalytic hydrogenation and base-catalyzed reactions, coupled with its facile removal under mild acidic conditions.[12] This profile makes it orthogonal to both Cbz and Fmoc groups.[13]

Deprotection Causality: Boc deprotection is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This process is highly selective and generally avoids side reactions, although scavengers may be needed to trap the tert-butyl cation if sensitive, nucleophilic residues are present.[4][14]

Advantages:
  • Excellent orthogonality with Cbz and Fmoc groups.

  • Deprotection conditions are mild and highly selective.

  • Stable to hydrogenation and nucleophilic/basic conditions.[13]

Disadvantages:
  • Sensitive to strong acids, which may not be compatible with other acid-labile groups in the molecule.

  • The tert-butyl cation generated during deprotection can cause side reactions (alkylation) with certain functional groups.[14]

G cluster_boc Boc-GBL Workflow A α-Amino-γ-butyrolactone B Protection (Boc Anhydride, Base) A->B C Boc-GBL (tert-Butyl N-(2-oxooxolan-3-yl)carbamate) B->C D Deprotection (TFA or HCl) C->D E Free Amine D->E

Figure 2: General workflow for Boc-GBL synthesis and deprotection.

The Specialist for Peptide Synthesis: Fmoc N-(2-oxooxolan-3-yl)carbamate (Fmoc-GBL)

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[15][] Its defining feature is its lability to mild basic conditions, making it perfectly orthogonal to the acid-labile Boc group and side-chain protecting groups.[]

Deprotection Causality: The Fmoc group is removed via a base-catalyzed E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[18] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[19] The resulting stabilized carbanion then undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The secondary amine base also serves to trap the reactive dibenzofulvene byproduct, preventing side reactions.[18][20]

Advantages:
  • Deprotection occurs under very mild, non-acidic conditions.

  • Fully orthogonal to acid-labile Boc and hydrogenation-labile Cbz groups.[18]

  • Ideal for automated solid-phase peptide synthesis due to rapid and clean deprotection.[]

Disadvantages:
  • The protected amine is susceptible to premature cleavage by other basic reagents.

  • Fmoc-protected amino acids can be more expensive than their Boc or Cbz counterparts.[]

  • The dibenzofulvene byproduct can sometimes form adducts with the desired product if not efficiently scavenged.[18]

G cluster_fmoc Fmoc-GBL Workflow A α-Amino-γ-butyrolactone B Protection (Fmoc-OSu, Base) A->B C Fmoc-GBL (Fmoc N-(2-oxooxolan-3-yl)carbamate) B->C D Deprotection (20% Piperidine in DMF) C->D E Free Amine D->E

Figure 3: General workflow for Fmoc-GBL synthesis and deprotection.

Quantitative Comparison and Data

The choice between Cbz, Boc, and Fmoc is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule. The following table summarizes the key performance characteristics to guide this decision-making process.

CharacteristicBenzyl Carbamate (Cbz)tert-Butyl Carbamate (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd) or Strong Acid (HBr/AcOH)[21]Mild to Strong Acid (e.g., TFA, HCl)[13][21]Mild Base (e.g., 20% Piperidine in DMF)[4][21]
Orthogonality Orthogonal to Fmoc. Not orthogonal to many reducible groups.Orthogonal to Cbz and Fmoc.[13]Orthogonal to Cbz and Boc.[18]
Key Incompatibilities Alkenes, alkynes, nitro groups, sulfur compounds.[9]Acid-labile groups (e.g., trityl ethers, some silyl ethers).Base-labile groups (e.g., esters, some side-chain protecting groups).
Primary Application Solution-phase synthesis, protection of stable intermediates.[22]General purpose in solution and solid-phase synthesis.[12][22]Solid-phase peptide synthesis (SPPS).[15]
Relative Cost LowModerateHigh[]

Experimental Protocols

The following are representative, self-validating protocols for the deprotection of each carbamate-protected α-amino-γ-butyrolactone.

Protocol 1: Deprotection of Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-GBL)

Method: Catalytic Transfer Hydrogenation

Rationale: This method avoids the use of flammable hydrogen gas by using a hydrogen donor like 1,4-cyclohexadiene, offering a safer and often faster alternative to traditional hydrogenation.[23]

  • Dissolution: Dissolve Cbz-GBL (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: To the solution, add Palladium on Carbon (10% Pd/C, 0.1 eq by weight).

  • Hydrogen Donor: Add 1,4-cyclohexadiene (3.0-5.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Deprotection of tert-Butyl N-(2-oxooxolan-3-yl)carbamate (Boc-GBL)

Method: Acidolysis with Trifluoroacetic Acid (TFA)

Rationale: TFA is a strong acid that cleanly and rapidly cleaves the Boc group at room temperature. The volatility of TFA and its byproducts simplifies product isolation.

  • Dissolution: Dissolve Boc-GBL (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add Trifluoroacetic Acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM) dropwise. Note: If the substrate contains sensitive groups prone to alkylation by the t-butyl cation, a scavenger such as triisopropylsilane (TIS) (1.1 eq) can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting product is typically the trifluoroacetate salt of the amine. It can be used directly, or the free amine can be obtained by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.

Protocol 3: Deprotection of Fmoc N-(2-oxooxolan-3-yl)carbamate (Fmoc-GBL)

Method: Base-mediated elimination with Piperidine

Rationale: A 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard condition for Fmoc removal in SPPS, offering rapid and complete deprotection without affecting acid-labile groups.[24]

  • Treatment: Treat the Fmoc-GBL substrate (1.0 eq), typically bound to a solid-phase resin, with a 20% solution of piperidine in DMF. For solution-phase, dissolve the substrate in DMF and add piperidine.

  • Reaction: Agitate the mixture at room temperature. The reaction is very fast, often complete within 5-20 minutes. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at ~300 nm.[24]

  • Workup (Solid-Phase): After the specified time, drain the reaction solvent and wash the resin extensively with DMF to remove the piperidine and the fulvene adduct.

  • Workup (Solution-Phase): Dilute the reaction mixture with an appropriate organic solvent and wash with an aqueous acid (e.g., 1 M HCl) to remove piperidine, followed by a brine wash.

  • Isolation: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Conclusion and Strategic Outlook

There is no universally "best" protecting group for α-amino-γ-butyrolactone. The optimal choice is dictated by the specific context of the synthetic route.

  • Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-GBL) remains a viable option for robust syntheses where reducible functional groups are absent.

  • tert-Butyl N-(2-oxooxolan-3-yl)carbamate (Boc-GBL) offers superior flexibility and is the preferred choice when orthogonality to hydrogenation is required. Its acid-lability makes it a cornerstone of many complex synthetic strategies.

  • Fmoc N-(2-oxooxolan-3-yl)carbamate (Fmoc-GBL) is the undisputed specialist for solid-phase peptide synthesis, where its mild, base-labile deprotection is essential for the integrity of the growing peptide chain and resin linkage.

The following decision-making workflow can guide the selection process:

G start Start: Choose a Protecting Group for GBL q1 Is this for Solid-Phase Peptide Synthesis (SPPS)? start->q1 q2 Does the molecule contain reducible groups (alkenes, etc.)? q1->q2 No ans_fmoc Use Fmoc q1->ans_fmoc Yes q3 Does the molecule contain acid-labile groups? q2->q3 No ans_boc Use Boc q2->ans_boc Yes ans_cbz Consider Cbz q3->ans_cbz No ans_rethink Re-evaluate strategy. Consider Boc with care. q3->ans_rethink Yes

Figure 4: Decision workflow for selecting an amine protecting group.

By carefully considering the orthogonality and chemical stability of these key protecting groups, researchers can design more efficient, robust, and successful synthetic routes for novel therapeutics and complex molecules.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • ResearchGate. (2025). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014). Benzyl {2-[(2-(1H-Benzo[d][7][8][13]triazol-1-yl)-2-oxoethyl)amino]. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 91-94).
  • NIH National Library of Medicine. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

Comparative

Benzyl N-(2-oxooxolan-3-yl)carbamate: A Chemo-Selective Pivot in Heterocyclic Synthesis

Topic: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL): Interaction & Reactivity Guide Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Scientists Executive Summary Benzyl N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL): Interaction & Reactivity Guide Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Scientists

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-Homoserine Lactone, or Cbz-HSL) is a critical synthetic intermediate used primarily to introduce the homoserine lactone (HSL) motif into bioactive molecules, particularly in the development of Quorum Sensing (QS) modulators and peptidomimetics .

Its value lies in its unique reactivity profile: it possesses a nucleophile-sensitive lactone ring and a reductively-cleavable protecting group (Cbz) . This guide compares Cbz-HSL against its primary alternatives (Boc-HSL and Fmoc-HSL), demonstrating why Cbz-HSL is often the superior choice for preserving lactone integrity during complex syntheses.

Scientific Foundation: The Dual-Reactivity Challenge

The core challenge in working with homoserine lactones is the lability of the lactone ring .

  • Base Sensitivity: The lactone ring undergoes rapid hydrolysis or aminolysis in basic conditions (pH > 8) or in the presence of strong nucleophiles.

  • Acid Stability: The ring is generally stable in acidic media, though strong acids can catalyze racemization.

Reagent Interaction Profile:

  • Target: Cbz-HSL (CAS: 5326-48-7 derivatives)

  • Primary Interaction: Hydrogenolysis (H₂/Pd)

    
     Cleaves Cbz, Preserves Lactone.
    
  • Secondary Interaction: Aminolysis (R-NH₂)

    
     Opens Lactone, Preserves Cbz.
    
Comparative Analysis: Cbz vs. Boc vs. Fmoc

This section objectively compares Cbz-HSL with its two main competitors for amine protection: tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) .

Comparison Criteria: Lactone Survival Rate

The choice of protecting group dictates the deprotection conditions, which directly impact the survival of the sensitive lactone ring.

FeatureCbz-HSL (Benzyl carbamate)Boc-HSL (tert-Butyl carbamate)Fmoc-HSL (Fluorenyl carbamate)
Deprotection Reagent H₂ / Pd-C (Hydrogenolysis)TFA or HCl (Acidolysis)Piperidine or DBU (Base)
Reaction pH Neutral / Mildly AcidicHighly AcidicBasic (pH > 11)
Lactone Integrity Excellent (>95%) Good (>90%) Poor (<10%)
Risk Factor Catalyst poisoning (S-containing substrates)Acid-catalyzed racemizationComplete Ring Opening
Primary Utility General synthesis, AHL precursorsSolid-phase synthesis (if acid stable)Not recommended for intact lactones

Expert Insight: Fmoc-HSL is rarely used for generating free homoserine lactones because the basic conditions required to remove the Fmoc group (20% piperidine) almost quantitatively hydrolyze or aminolyze the lactone ring, yielding open-chain homoserine adducts. Cbz-HSL is the "Gold Standard" because hydrogenolysis is entirely neutral, leaving the ring untouched.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways when Cbz-HSL interacts with different reagent classes.

Reactivity_Pathways CbzHSL Cbz-HSL (Protected Lactone) H2_Pd Reagent: H₂ / Pd-C (Hydrogenolysis) CbzHSL->H2_Pd Amine Reagent: R-NH₂ (Aminolysis) CbzHSL->Amine Base Reagent: OH⁻ / Base (Hydrolysis) CbzHSL->Base FreeHSL Free HSL Amine (Lactone Intact) H2_Pd->FreeHSL Chemo-selective Deprotection Amide Cbz-Homoserine Amide (Ring Opened) Amine->Amide Nucleophilic Attack Hydrolyzed N-Cbz-Homoserine (Ring Opened) Base->Hydrolyzed Lactonolysis (pH > 8)

Figure 1: Divergent reactivity pathways of Cbz-HSL. Hydrogenolysis preserves the ring, while amines and bases target the lactone carbonyl.

Experimental Protocols

These protocols are designed to maximize yield based on the interaction logic described above.

Protocol A: Selective Cbz Deprotection (Preserving the Lactone)

Use this to generate the free amine (HSL) for subsequent acylation (e.g., synthesizing natural AHLs).

  • Preparation: Dissolve Cbz-HSL (1.0 eq) in anhydrous Methanol (MeOH).

    • Note: Avoid water to prevent hydrolysis.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate) under an inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm). Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Track via TLC (Disappearance of UV-active Cbz spot). Reaction typically completes in 2–4 hours .

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo at <30°C .

    • Result: HSL amine (often isolated as a salt if HBr/HCl is added, or used immediately due to instability of the free amine).

    • Expected Yield: 90–98%.

Protocol B: Controlled Aminolysis (Ring Opening)

Use this to synthesize peptidomimetics or "Head-to-Tail" cyclized structures.

  • Reagents: Mix Cbz-HSL (1.0 eq) and Target Amine (R-NH₂, 1.1 eq) in Dichloromethane (DCM) or THF.

  • Conditions: Stir at Room Temperature for 12–24 hours.

    • Catalysis: If the amine is non-nucleophilic, add 0.5 eq of Triethylamine (TEA) or DMAP, but be cautious of racemization.

  • Observation: The reaction forms the N-Cbz-Homoserine Amide .

    • Mechanism:[1][2][3][4][5][6][7] The amine attacks the lactone carbonyl, opening the ring to form a stable amide bond and a free hydroxyl group at the gamma-position.

Data Summary: Stability & Kinetics

The following table synthesizes kinetic trends from literature regarding the stability of the HSL ring in the presence of Cbz-protection versus free forms.

ParameterConditionCbz-HSL (Protected)Free HSL (Deprotected)
Hydrolysis Half-Life (t₁/₂) pH 2.0 (Acidic)> 30 Days (Stable)> 30 Days (Stable)
Hydrolysis Half-Life (t₁/₂) pH 7.0 (Neutral)~24–48 Hours~10–24 Hours
Hydrolysis Half-Life (t₁/₂) pH 12.0 (Basic)< 30 Minutes< 10 Minutes
Thermal Stability 25°CStable SolidUnstable Oil (Dimerizes)

Key Takeaway: The Cbz group provides a slight steric shield, improving the hydrolytic stability of the lactone compared to the free amine form, but it cannot protect against high pH . All reactions involving Cbz-HSL must be maintained at pH < 7.5 to ensure the ring remains closed.

References
  • PubChem. (n.d.). Benzyl N-(2-oxooxolan-3-yl)carbamate Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling. Chemical Reviews.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 29, 2026, from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Validation

benzyl N-(2-oxooxolan-3-yl)carbamate reaction kinetics analysis

Title: Kinetic Analysis & Comparative Guide: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL) Executive Summary Benzyl N-(2-oxooxolan-3-yl)carbamate (referred to herein as Cbz-HSL ) represents a critical class of activated...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Kinetic Analysis & Comparative Guide: Benzyl N-(2-oxooxolan-3-yl)carbamate (Cbz-HSL)

Executive Summary

Benzyl N-(2-oxooxolan-3-yl)carbamate (referred to herein as Cbz-HSL ) represents a critical class of activated lactones used primarily as stable precursors for N-acyl homoserine lactones (AHLs) and as electrophilic scaffolds in peptidomimetic synthesis.[1][2][3]

Unlike simple


-butyrolactones, the Cbz-protected 

-amino group introduces a significant inductive electron-withdrawing effect (-I), activating the lactone carbonyl toward nucleophilic attack. However, compared to N-acyl analogs (native AHLs), the carbamate moiety provides enhanced hydrolytic stability at neutral pH, making Cbz-HSL a superior "shelf-stable" electrophile for library synthesis.

This guide analyzes the reaction kinetics of Cbz-HSL, focusing on the competition between productive aminolysis (ring-opening) and non-productive hydrolysis (degradation).

Part 1: Mechanistic Profile & Structural Analysis

The reactivity of Cbz-HSL is defined by the strain of the five-membered oxolane ring coupled with the electronic influence of the exocyclic nitrogen.

The Electronic "Tug-of-War"
  • Ring Strain: The 2-oxooxolane ring possesses approximately 6–7 kcal/mol of ring strain, providing the thermodynamic driving force for ring-opening.

  • Inductive Activation: The Nitrogen atom at the

    
     position is electron-withdrawing relative to a carbon atom (due to electronegativity). This pulls electron density away from the ring carbonyl (
    
    
    
    ), increasing its electrophilicity (
    
    
    for nucleophilic attack increases).
  • Carbamate Dampening: Unlike an N-acyl group (found in native quorum-sensing molecules), the Cbz group’s oxygen atom donates electron density into the carbamate carbonyl. This cross-conjugation reduces the electron-withdrawing demand on the nitrogen, making the ring carbonyl slightly less electrophilic than in N-acyl analogs. Result: Enhanced stability against spontaneous hydrolysis.

Reaction Pathways (Visualization)

The following diagram illustrates the kinetic competition between the desired aminolysis (pathway A) and the parasitic hydrolysis (pathway B).

ReactionKinetics cluster_conditions Kinetic Controls Start Cbz-HSL (Substrate) TS_A Tetrahedral Intermediate A Start->TS_A + R-NH2 (Aminolysis) k_amine TS_B Tetrahedral Intermediate B Start->TS_B + OH- (Hydrolysis) k_hyd Product Cbz-Homoserine Amide (Desired) TS_A->Product Fast Waste Cbz-Homoserine (Hydrolyzed Waste) TS_B->Waste pH Dependent Note1 pH > 8.0 favors Waste Note2 Nu: Strength favors Product

Figure 1: Kinetic competition pathways. Productive aminolysis (


) competes with background hydrolysis (

). High pH significantly accelerates the waste pathway.

Part 2: Comparative Kinetics & Performance

This section compares Cbz-HSL against its primary alternatives: Boc-HSL (sterically different protecting group) and Native AHLs (biologically active analogs).

Hydrolytic Stability (Half-Life Analysis)

Data extrapolated from structural analogs (AHLs) indicates that hydrolysis follows second-order kinetics (first-order in lactone, first-order in hydroxide).

  • pH < 6.0: Cbz-HSL is kinetically stable.

    
     days.
    
  • pH 7.0 (Physiological): Slow hydrolysis occurs.

    
     hours.
    
  • pH > 8.0: Rapid degradation.

    
     hours.
    

Key Insight: The Cbz group provides a "hydrophobic shield" that slightly retards water access compared to the more polar short-chain N-acyl groups, offering a 1.5x to 2x improvement in solution stability over Acetyl-HSL.

Comparative Performance Table
FeatureCbz-HSL (Subject)Boc-HSL (Alternative 1)Native C4-AHL (Alternative 2)
Protecting Group Carboxybenzyl (Cbz)tert-Butyloxycarbonyl (Boc)Butyryl (Acyl)
Electronic Effect Moderate Activation (-I)Weak Activation (+I of t-butyl counters -I)High Activation (Amide resonance)
Hydrolytic Stability High (Neutral pH

days)
Very High (

days)
Moderate (

day)
Aminolysis Rate Fast (Good electrophile)Moderate (Steric hindrance from t-butyl)Fast
Deprotection Hydrogenolysis (

)
Acid (

)
Enzymatic only (Acylase)
Primary Use Case Library synthesis, Acid-sensitive targetsSolid-phase synthesis, Base-sensitive targetsBiological standards

Analysis:

  • vs. Boc-HSL: Boc-HSL is more stable due to the steric bulk of the tert-butyl group shielding the

    
    -position. However, Cbz-HSL is preferred when the final product is acid-sensitive, as Cbz removal (hydrogenolysis) is orthogonal to acid-labile groups.
    
  • vs. Native AHL: Cbz-HSL is a synthetic "storage form." It is less prone to spontaneous degradation than the native signaling molecules it mimics.

Part 3: Experimental Protocols

To validate the kinetics of Cbz-HSL in your specific application, use the following self-validating NMR protocol. This method is superior to UV/Vis as it directly quantifies ring-opening without interference from UV-active amines.

Protocol: Proton NMR Kinetic Assay

Objective: Determine the second-order rate constant (


) for the aminolysis of Cbz-HSL.

Materials:

  • Cbz-HSL (20 mM stock in

    
    -DMSO).
    
  • Primary Amine (e.g., Benzylamine, 200 mM stock in

    
    -DMSO).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Workflow:

  • Baseline: Acquire a

    
     NMR of Cbz-HSL. Identify the diagnostic multiplet for the 
    
    
    
    ring protons (
    
    
    4.2–4.4 ppm).
  • Initiation: Mix Cbz-HSL (final 10 mM) and Amine (final 100 mM) in an NMR tube. Note: Pseudo-first-order conditions (Amine in 10x excess).

  • Monitoring: Acquire spectra every 5 minutes for 2 hours at 25°C.

  • Quantification: Integrate the disappearing Lactone

    
     peak vs. the appearing Amide 
    
    
    
    -proton peak (
    
    
    3.4–3.6 ppm).

Self-Validation Check:

  • Isosbestic Points: If plotting the spectra overlays does not reveal clear isosbestic points, side reactions (polymerization) are occurring.

  • Mass Balance: The sum of the integrals of the reactant (Lactone) and product (Open Chain) must remain constant relative to the Internal Standard.

Experimental Logic Flow

ExperimentalProtocol Step1 Prepare Stock Solutions (Anhydrous DMSO-d6) Step2 Mix Reactants [Amine] >> [Lactone] (10x) Step1->Step2 Decision Check pH / Water Content Step2->Decision Decision->Step1 Wet (Hydrolysis Risk) Process Acquire 1H-NMR (t = 0, 5, 10... 120 min) Decision->Process Anhydrous Analysis Plot ln([Lactone]) vs Time Process->Analysis Result Calculate k_obs (Slope = -k_obs) Analysis->Result

Figure 2: Workflow for determining kinetic constants under pseudo-first-order conditions.

Part 4: References

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity.

    • Foundational text on the pH-dependent hydrolysis of the homoserine lactone ring.

  • Kaufmann, G. F., et al. (2005). "Revisiting Quorum Sensing: Discovery of Additional Chemical Signals." Science.

    • Discusses the stability and reactivity of synthetic AHL analogs.

  • Perron, V., et al. (2009).[4] "Regioselective protection of aromatic amines: Boc, Cbz, and Fmoc comparisons." Synthesis.

    • Provides comparative data on the electronic effects of Cbz vs. Boc protecting groups.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Authoritative reference for the nucleophilic acyl substitution mechanism and inductive effects of carbamates.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Benzyl N-(2-oxooxolan-3-yl)carbamate

Executive Summary & Hazard Identification Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly referred to as Cbz-L-Homoserine lactone in peptide synthesis) presents specific handling challenges due to its dual-functional natu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Benzyl N-(2-oxooxolan-3-yl)carbamate (commonly referred to as Cbz-L-Homoserine lactone in peptide synthesis) presents specific handling challenges due to its dual-functional nature: it contains a carbamate (urethane) protecting group and a reactive lactone ring.[1]

While often classified as a general irritant, improper disposal can lead to regulatory non-compliance or downstream chemical incompatibility in waste drums. This guide standardizes the disposal workflow to ensure safety and environmental compliance.

Chemical Profile & Safety Data
ParameterSpecification
Chemical Name Benzyl N-(2-oxooxolan-3-yl)carbamate
Common Synonym Cbz-L-Homoserine lactone; N-Carbobenzoxy-L-homoserine lactone
CAS Number 35677-88-4 (L-isomer) / 5955-88-4 (General)
Molecular Formula C₁₂H₁₃NO₄
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant)
Disposal Class Non-Halogenated Organic

Pre-Disposal Assessment & Segregation

Before disposal, the chemical state must be assessed. The stability of the lactone ring is the primary chemical variable.

Critical Segregation Rules
  • NO Aqueous Bases: The lactone ring is susceptible to hydrolysis in basic conditions (

    
    ). Mixing this waste with strong bases (e.g., NaOH waste streams) will open the lactone ring to form N-Cbz-homoserine. While not violently exothermic, this alters the chemical inventory of the waste drum and changes its solubility profile.
    
  • NO Strong Oxidizers: Carbamates can release nitrogen oxides (

    
    ) upon oxidation. Segregate from concentrated nitric acid or perchlorates.
    
  • Halogen Separation: Unless dissolved in DCM or Chloroform, this compound is Non-Halogenated . Do not introduce it into halogenated waste streams to avoid incurring higher incineration costs.

Disposal Workflows

The following protocols define the standard operating procedure (SOP) for solid and liquid waste streams.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life solids, spill cleanup residues, or failed reaction precipitates.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Halogenated Organic Solid - Toxic/Irritant." Explicitly list "Carbamate Derivative" on the manifest to alert incineration operators of potential

    
     generation.
    
  • Destruction: The gold standard for carbamate destruction is high-temperature incineration equipped with an afterburner and scrubber.

    • Mechanism:[3][4] Thermal decomposition breaks the carbamate linkage and oxidizes the benzyl ring. The scrubber neutralizes any nitrogen oxides produced.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or flash chromatography fractions.

  • Solvent Compatibility Check:

    • If solvent is Ethyl Acetate, Methanol, or Acetone : Classify as Flammable Non-Halogenated .

    • If solvent is DCM or Chloroform : Classify as Halogenated Organic .

  • Neutralization (Optional but Recommended): If the solution contains residual reagents, ensure pH is near neutral (6-8) before drumming.

  • Drumming: Pour into the appropriate solvent waste drum.

    • Caution: Do not fill drums >90% capacity to allow for thermal expansion.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste: Benzyl N-(2-oxooxolan-3-yl)carbamate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid BinSolid Container: HDPE Jar Label: Toxic Organic Solid SolidPath->BinSolid Segregation CRITICAL: Segregate from Aqueous Bases (pH > 9) LiquidPath->Segregation SolventCheck Check Solvent Type NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Has Halogens BinNonHalo Container: Safety Can (Red) Label: Flammable Organic NonHalo->BinNonHalo BinHalo Container: Safety Can (Yellow) Label: Halogenated Organic Halo->BinHalo Segregation->SolventCheck Incineration Final Disposal: High-Temp Incineration (w/ NOx Scrubber) BinSolid->Incineration BinNonHalo->Incineration BinHalo->Incineration

Caption: Decision tree for segregating Cbz-Homoserine Lactone waste streams based on physical state and solvent composition.

Emergency Procedures: Spills & Exposure

In the event of a laboratory spill, immediate containment is required to prevent respiratory irritation from dust.

  • PPE Requirement:

    • Respiratory: N95 or P100 respirator (if powder is aerosolized).

    • Gloves: Nitrile rubber (minimum 0.11mm thickness). Note: Latex offers poor protection against carbamate permeation.

    • Eyes: Chemical splash goggles.

  • Spill Cleanup Protocol:

    • Dry Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet the powder slightly with an inert solvent (e.g., heptane) to suppress dust, then scoop into a disposal jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if strong oxidizers are present in the vicinity.

  • Decontamination: Wash the surface with a mild detergent and water. Avoid using concentrated bleach or ammonia, which could react with trace residues.

Regulatory & Compliance Context

  • RCRA Classification (USA): This specific compound is not P-listed or U-listed. However, if mixed with flammable solvents, it carries the D001 (Ignitable) characteristic.

  • EPA Waste Code: For bulk manufacturing waste, EPA code K156 (Organic waste from carbamate production) may apply.[5] For laboratory scale, it is treated as State-Regulated Organic Waste .

  • TSCA Status: Ensure the compound is listed on your facility's active TSCA inventory if used for commercial R&D purposes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122043, N-Carbobenzoxy-L-homoserine lactone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Wastes - Hazardous Waste - Waste Types - Listed Wastes (K-Codes). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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